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  • Product: 2-Methyl-3-nitroquinoline
  • CAS: 75353-77-4

Core Science & Biosynthesis

Foundational

Advanced Synthetic Methodologies for 2-Methyl-3-nitroquinoline and Its Derivatives

Strategic Overview of the 3-Nitroquinoline Scaffold The 2-methyl-3-nitroquinoline architecture is a privileged pharmacophore and a critical synthetic intermediate in modern drug development. It serves as the foundational...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview of the 3-Nitroquinoline Scaffold

The 2-methyl-3-nitroquinoline architecture is a privileged pharmacophore and a critical synthetic intermediate in modern drug development. It serves as the foundational building block for imidazo[4,5-c]quinolines, which are potent modulators of the PI3K/Akt/mTOR signaling pathway and high-affinity ligands for benzodiazepine receptors [1]. The strategic placement of the nitro group at the C-3 position, adjacent to the C-2 methyl group, creates a highly reactive locus for subsequent reductions, cyclizations, and cross-coupling reactions.

Synthesizing this core presents a unique challenge: direct nitration of quinolines typically occurs on the electron-rich benzene ring (C-5 or C-8 positions) rather than the electron-deficient pyridine ring. To overcome this, application scientists employ either de novo ring construction via Henry reaction cascades or directed functionalization using highly activated precursor states [2].

Mechanistic Causality: Designing the Synthesis

To achieve high-fidelity synthesis of 2-methyl-3-nitroquinoline and its functionalized derivatives, the selection of reagents and energy modalities must be precisely calibrated.

The One-Pot Microwave-Assisted Henry Cascade (Parent Scaffold)

The direct synthesis of the parent 2-methyl-3-nitroquinoline relies on the condensation of N-(2-formylphenyl)acetamide with nitromethane.

  • The Causality of the Base: Pyrrolidine is selected over primary amines or inorganic bases because its secondary amine structure allows for the transient formation of an iminium ion intermediate with the formyl group. This significantly lowers the LUMO energy of the electrophile, accelerating the nucleophilic attack by the nitronate ion (Henry reaction).

  • The Causality of Microwave Irradiation: The subsequent dehydration to the nitro-olefin and the base-catalyzed intramolecular cyclization are thermodynamically demanding. Microwave irradiation (2450 MHz) provides rapid, volumetric dielectric heating that overcomes the activation barrier of the cyclization step, condensing a multi-hour thermal reaction into an 8–10 minute high-yield cascade [1].

Mechanism A N-(2-formylphenyl)acetamide + Nitromethane B Henry Reaction (Pyrrolidine, MW) A->B C Nitro-Alcohol Intermediate B->C D Dehydration (-H2O) C->D E Nitro-Olefin Intermediate D->E F Base-Catalyzed Cyclization E->F G 2-Methyl-3-nitroquinoline F->G

Mechanistic pathway of the microwave-assisted Henry reaction and cyclization cascade.

Conrad-Limpach-Directed Functionalization (Derivative Scaffold)

For highly functionalized derivatives like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a three-step Conrad-Limpach approach is utilized [2].

  • The Causality of Propionic Acid in Nitration: Nitration is performed on the 4-hydroxyquinoline intermediate. The electron-donating effect of the 4-hydroxyl group strongly activates the C-3 position. Propionic acid is chosen as the solvent over harsh mineral acids (like H₂SO₄) to provide a mild environment that prevents over-nitration of the methoxy-substituted benzene ring and avoids oxidative degradation.

  • The Causality of Catalytic DMF in Chlorination: In the final step, POCl₃ is used to convert the 4-hydroxyl group to a chloride. The addition of catalytic N,N-dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion) in situ. This intermediate reacts with the tautomeric quinolone oxygen much faster than POCl₃ alone, establishing a superior leaving group and ensuring an 85% yield without thermal decomposition.

Workflow Step1 Step 1: Cyclization 4-Methoxyaniline + Ethyl Acetoacetate PPA, 170 °C, 1 h Prod1 6-Methoxy-2-methylquinolin-4-ol (Yield: ~45%) Step1->Prod1 Step2 Step 2: Nitration HNO3 / Propionic Acid 125 °C, 2 h Prod1->Step2 Prod2 6-Methoxy-2-methyl-3-nitroquinolin-4-ol (Yield: 70%) Step2->Prod2 Step3 Step 3: Chlorination POCl3, DMF (cat.) 110 °C, 2 h Prod2->Step3 Prod3 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline (Yield: 85%) Step3->Prod3

Three-step synthetic workflow for 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating intrinsic quality control checkpoints.

Protocol A: One-Pot Microwave Synthesis of 2-Methyl-3-nitroquinoline [1]

Target: Unsubstituted parent core (CAS: 75353-77-4).

  • Preparation: In a microwave-safe reaction vessel, combine N-(2-formylphenyl)acetamide (1.0 mmol) and nitromethane (1.2 mmol).

  • Catalysis: Add pyrrolidine (1.2 mmol) dropwise to the mixture. Ensure the vessel is sealed to prevent the volatilization of nitromethane.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer (e.g., Synthwave 402 or equivalent). Irradiate at a frequency of 2450 MHz at 80% output power for exactly 8 to 10 minutes.

  • Isolation: Cool the reaction mixture to room temperature. Extract the crude product using ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

  • Self-Validation & QC: Verify successful cyclization via ESI-MS. The target mass is m/z 189.0 [M+H]⁺. ¹H NMR should reveal the disappearance of the formyl proton (~10 ppm) and the emergence of a diagnostic singlet for the isolated C-4 aromatic proton at δ ~8.5–8.8 ppm.

Protocol B: Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline [2]

Target: Highly functionalized precursor for PI3K/mTOR inhibitors.

  • Step 1: Conrad-Limpach Cyclization

    • Action: To a mixture of 4-methoxyaniline (32.9 mmol) and ethyl acetoacetate (14.0 mL), add polyphosphoric acid (PPA, 16.0 g). Stir continuously while maintaining the temperature at 170 °C for 1 hour.

    • Isolation: Pour the hot mixture into ice water, stir for 1 hour, and filter. Dry the yellow solid cake.

    • Self-Validation: ESI-MS must confirm m/z 191.0 [M+H]⁺ (Yield: ~45%).

  • Step 2: Directed Nitration

    • Action: Dissolve the intermediate (10.5 mmol) in 100 mL of propionic acid. Dropwise, add a mixture of 4.4 mL HNO₃ and 4.7 mL propionic acid at room temperature over 1 hour. Elevate the temperature to 125 °C and react for 2 hours.

    • Isolation: Filter the resulting solid, wash with saturated NaHCO₃ at 0 °C for 1 hour to neutralize residual acid, and dry.

    • Self-Validation: ESI-MS must confirm m/z 236.0 [M+H]⁺ (Yield: 70%).

  • Step 3: Vilsmeier-Haack Chlorination

    • Action: Suspend the nitrated intermediate (5.4 mmol) in 36.2 mL of POCl₃. Add 2 drops of anhydrous DMF as a catalyst. Heat the mixture to 110 °C for 2 hours.

    • Isolation: Concentrate under reduced pressure to remove excess POCl₃. Wash the residue with saturated NaHCO₃ at 0 °C for 1 hour, filter, and dry to obtain a milk-white solid.

    • Self-Validation: ESI-MS must confirm m/z 255.0 [M+H]⁺. ¹H NMR (400 MHz, CDCl₃) validation: δ 8.05 (d, J = 9.2 Hz, 1H), 7.66 (dd, J = 9.2, 2.5 Hz, 1H), 7.48 (d, J = 2.4 Hz, 1H), 3.99 (s, 3H, -OCH₃), 2.64 (d, J = 5.0 Hz, 3H, -CH₃) (Yield: 85%).

Quantitative Analytical Data

The following table summarizes the critical parameters and analytical markers for both synthetic pathways, allowing researchers to quickly compare operational requirements.

ParameterProtocol A: Parent CoreProtocol B: Functionalized Derivative
Target Compound 2-Methyl-3-nitroquinoline4-Chloro-6-methoxy-2-methyl-3-nitroquinoline
Starting Material N-(2-formylphenyl)acetamide4-Methoxyaniline
Key Reagents NitromethaneEthyl acetoacetate, HNO₃, POCl₃
Catalyst/Promoter Pyrrolidine (Base)PPA (Acid), DMF (Vilsmeier Catalyst)
Energy Modality Microwave (2450 MHz)Thermal (up to 170 °C)
Total Reaction Time 8–10 minutes~6 hours (across 3 steps)
Overall Yield 83%~26.8% (Cumulative)
Primary MS Marker m/z 189.0 [M+H]⁺m/z 255.0 [M+H]⁺

References

  • Chetia, A., Longchar, M., Lekhok, K. C., & Boruah, R. C. (2004). A Microwave-Assisted Facile One-Pot Synthesis of Annelated Pyridines from β-Formyl Enamides via Henry Reaction. Synlett, 2004(7), 1309-1311.[Link]

  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press: 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).[Link]

Exploratory

2-Methyl-3-nitroquinoline chemical properties

An In-Depth Technical Guide to 2-Methyl-3-nitroquinoline: Chemical Properties, Reactivity, and Applications in Drug Development Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methyl-3-nitroquinoline: Chemical Properties, Reactivity, and Applications in Drug Development

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, the quinoline scaffold represents a privileged pharmacophore. Specifically, 2-Methyl-3-nitroquinoline (CAS: 75353-77-4) and its halogenated or methoxylated derivatives serve as critical building blocks for advanced therapeutics. The unique electronic environment generated by the electron-withdrawing 3-nitro group, coupled with the steric and inductive effects of the 2-methyl group, makes this compound an ideal precursor for synthesizing imidazo[4,5-c]quinolines (potent bronchodilators and Toll-like receptor agonists) and dual PI3K/mTOR inhibitors (such as NVP-BEZ235 analogs).

This whitepaper provides a comprehensive analysis of the physicochemical properties, mechanistic reactivity, and step-by-step synthetic protocols of 2-methyl-3-nitroquinoline, tailored for researchers and drug development professionals.

Physicochemical Profile and Structural Data

Understanding the baseline physical and chemical properties of 2-methyl-3-nitroquinoline is essential for predicting its behavior in multi-step organic synthesis, particularly regarding solubility, thermodynamic stability, and purification parameters.

Table 1: Core Quantitative and Physicochemical Data

PropertyValue / Description
Chemical Name 2-Methyl-3-nitroquinoline
CAS Registry Number 75353-77-4 [1]
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol [1]
Structural Class Heterocyclic aromatic organic compound (Quinoline derivative)
Physical Appearance Solid (typically yellow to light brown powder depending on purity)
Electrophilicity Highly electrophilic at the C4 position due to the adjacent 3-NO₂ group

Chemical Reactivity & Mechanistic Causality

The synthetic utility of 2-methyl-3-nitroquinoline stems from the highly predictable and tunable reactivity of the quinoline ring. The functional groups at the C2 and C3 positions dictate the molecule's downstream transformations.

  • The C3-Nitro Group (Electron-Withdrawing): The nitro group exerts a strong inductive and resonance-withdrawing effect. This significantly depletes electron density at the adjacent C4 position, making C4 highly susceptible to nucleophilic attack. Furthermore, the nitro group can be catalytically reduced to a primary amine, providing a necessary nucleophilic center for subsequent cyclization reactions [2].

  • The C2-Methyl Group (Steric & Inductive): The methyl group provides slight electron donation via hyperconjugation, stabilizing the ring system. More importantly, it provides steric bulk that directs incoming nucleophiles selectively to the C4 position rather than C2, preventing unwanted side reactions.

ReactivityLogic Core 2-Methyl-3-nitroquinoline Core Structure C4 C4 Position (Electrophilic Center) Core->C4 NO2 C3 Nitro Group (Electron Withdrawing) Core->NO2 Me C2 Methyl Group (Steric/Inductive) Core->Me Nu Nucleophilic Substitution (e.g., Amines, Phenols) C4->Nu Halogen Leaving Group NO2->C4 Activates via Inductive Effect Red Reduction to Amine (Forms 3,4-Diamine) NO2->Red Catalytic Hydrogenation Cyc Cyclization (Imidazo[4,5-c]quinolines) Nu->Cyc + Carbonyl Compound Red->Cyc Condensation

Chemical reactivity logic mapping functional groups to synthetic transformations.

Experimental Protocols: Synthesis of Key Derivatives

To utilize 2-methyl-3-nitroquinoline in drug discovery, it is frequently synthesized as a halogenated derivative, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline . This specific intermediate is a cornerstone in the synthesis of PI3K/mTOR inhibitors [2].

The following protocol outlines a self-validating, three-step synthetic workflow. The causality behind each reagent choice is explicitly detailed to ensure scientific integrity and reproducibility.

Step 1: Cyclization (Formation of the Quinoline Core)
  • Procedure: Combine 4-methoxyaniline and ethyl acetoacetate in the presence of polyphosphoric acid (PPA). Heat the mixture to 170 °C for 1 hour.

  • Causality & Validation: PPA acts as both a solvent and a strong dehydrating acid catalyst, driving the Conrad-Limpach cyclization. The high temperature is required to overcome the activation energy of ring closure.

  • Validation: The reaction is validated by the precipitation of a solid upon pouring the hot mixture into ice water. The resulting product, 6-methoxy-2-methylquinolin-4-ol, will show a distinct shift in TLC (Thin-Layer Chromatography) due to the formation of the polar hydroxyl group.

Step 2: Nitrification (Introduction of the Nitro Group)
  • Procedure: Dissolve the intermediate in propionic acid. Slowly add nitric acid (

    
    ) and heat to 125 °C for 2 hours.
    
  • Causality & Validation: Propionic acid is chosen over acetic acid because its higher boiling point allows for a higher reaction temperature, driving the electrophilic aromatic substitution of the nitro group specifically to the C3 position. The C3 position is favored due to the directing effects of the C4-hydroxyl and C2-methyl groups.

  • Validation: The introduction of the nitro group significantly alters the compound's UV absorbance. The product (6-methoxy-2-methyl-3-nitroquinolin-4-ol) will appear as a distinct, intensely yellow spot on a UV-illuminated TLC plate.

Step 3: Chlorination (Nucleophilic Activation)
  • Procedure: Suspend the nitrated intermediate in Phosphorus Oxychloride (

    
    ). Add a catalytic amount of N,N-Dimethylformamide (DMF) and heat to 110 °C for 1 hour. Concentrate under reduced pressure and wash the solid with ice-cold saturated 
    
    
    
    [2].
  • Causality & Validation: The hydroxyl group at C4 is a poor leaving group.

    
    , catalyzed by DMF (forming a Vilsmeier-Haack type intermediate), converts the C4-OH into a highly reactive C4-Cl. This is strictly required to activate the C4 position for subsequent nucleophilic substitution by amines during drug functionalization.
    
  • Validation: The reaction is self-validating: the evolution of HCl gas ceases upon completion. Quenching the concentrated mixture in saturated

    
     neutralizes excess acid, yielding a precipitating solid. The loss of the highly polar hydroxyl group will result in a significantly higher 
    
    
    
    value on TLC (e.g., using Hexane/EtOAc).

SynthWorkflow N1 4-Methoxyaniline + Ethyl Acetoacetate N2 Cyclization (PPA, 170°C) Yields 4-OH Quinoline N1->N2 Step 1 N3 Nitrification (HNO3) Adds 3-NO2 Group N2->N3 Step 2 N4 Chlorination (POCl3, DMF) Converts 4-OH to 4-Cl N3->N4 Step 3 N5 4-Chloro-6-methoxy-2-methyl -3-nitroquinoline N4->N5 Target Isolated

Step-by-step synthetic workflow for 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

Applications in Drug Development

The 2-methyl-3-nitroquinoline architecture is not merely a synthetic curiosity; it is a foundational geometry for several classes of highly active pharmaceutical ingredients (APIs).

Imidazo[4,5-c]quinolines (Bronchodilators and Antivirals)

By reacting 4-chloro-2-methyl-3-nitroquinoline with an amine (nucleophilic substitution at C4), followed by the reduction of the 3-nitro group to an amine, researchers generate 3,4-diaminoquinolines. Condensation of these diamines with carboxylic acids or aldehydes yields 1H-imidazo[4,5-c]quinolines. These compounds act on benzodiazepine receptors and have been patented for their profound efficacy as bronchodilators and antiviral agents [3].

Dual PI3K/mTOR Inhibitors (Oncology)

Derivatives of 2-methyl-3-nitroquinoline are critical intermediates in the synthesis of quinoline-based kinase inhibitors, most notably analogs of NVP-BEZ235 (Dactolisib). The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in human cancers (e.g., via PTEN loss or PIK3CA mutation), driving tumor cell proliferation and survival [4].

NVP-BEZ235 acts as an ATP-competitive inhibitor, binding directly to the ATP-binding clefts of both Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTORC1 and mTORC2).

Mechanistic Impact:

  • Cell Cycle Arrest: Inhibition of this pathway downregulates positive cell cycle regulators (Cyclin A1, Cyclin B1) and upregulates the p21 protein, trapping malignant cells in the G1 phase [5].

  • Apoptosis Induction: The dual inhibition prevents the feedback activation of AKT (a common issue with standalone mTOR inhibitors like rapamycin), leading to robust PARP cleavage and caspase-dependent apoptosis [4].

PI3KPathway Drug NVP-BEZ235 (Quinoline Derivative) PI3K PI3K Drug->PI3K Inhibits ATP Cleft mTOR mTORC1 / mTORC2 Drug->mTOR Inhibits ATP Cleft AKT AKT (Protein Kinase B) PI3K->AKT Activates (Blocked) mTOR->AKT Activates (Blocked) CellCycle Cell Cycle Arrest (p21 Up, Cyclin B1 Down) AKT->CellCycle Downregulates Survival Apoptosis Apoptosis (PARP Cleavage) AKT->Apoptosis Induces Death

Mechanism of dual PI3K/mTOR inhibition by quinoline derivatives like NVP-BEZ235.

Table 2: Pharmacological Impact of Quinoline Derivatives

Target Pathway / ReceptorDrug Class / ExamplePrimary Therapeutic IndicationCellular Mechanism
PI3K/AKT/mTOR NVP-BEZ235 (Dactolisib)Advanced Solid Tumors, Breast CancerATP-competitive dual kinase inhibition; induces apoptosis and G1 arrest [4][5].
Toll-Like Receptors (TLR) Imidazo[4,5-c]quinolinesViral Infections, AsthmaImmune modulation; stimulates cytokine production (e.g., IFN-alpha) [3].

References

  • Zhao, L., et al. "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline." Atlantis Press / ResearchGate, 2017. Available at:[Link]

  • European Patent Office. "1H-Imidazo[4,5-c]quinolines and 1H-imidazo[4,5-c]quinolin-4-amines." EP 0145340 B1. Available at:[Link]

  • Serra, V., et al. "Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells." PNAS, 2008. Available at:[Link]

  • Frontiers in Oncology. "Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation." Frontiers, 2023. Available at:[Link]

Foundational

Comprehensive Technical Guide: CAS 75353-77-4 (2-Methyl-3-nitroquinoline)

Executive Summary The compound 2-methyl-3-nitroquinoline (CAS 75353-77-4) is a highly versatile heterocyclic scaffold utilized extensively in advanced organic synthesis and medicinal chemistry[1][2]. Characterized by the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-methyl-3-nitroquinoline (CAS 75353-77-4) is a highly versatile heterocyclic scaffold utilized extensively in advanced organic synthesis and medicinal chemistry[1][2]. Characterized by the presence of an electron-withdrawing nitro group at the C3 position and a methyl group at the C2 position, this molecule serves as a critical precursor for the development of complex polycyclic systems, including imidazo[4,5-c]quinolines and pyrrolo[1,2-a]quinoxalines[3][4].

In drug development, derivatives of 2-methyl-3-nitroquinoline are actively investigated for their potent biological activities. Most notably, functionalized analogues such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline are key intermediates in the synthesis of dual PI3K/mTOR inhibitors (e.g., NVP-BEZ235), which are pivotal in targeted oncology therapies[5][6]. Additionally, the scaffold is employed in the design of novel antimalarial agents, offering a wider therapeutic window compared to natural alkaloids like febrifugine[7].

Chemical Identity & Physicochemical Properties

Understanding the baseline properties of CAS 75353-77-4 is essential for predicting its reactivity, particularly in nucleophilic aromatic substitution (


) and reduction reactions. The quantitative data defining this compound is summarized in Table 1[1][2].

Table 1: Physicochemical Data of CAS 75353-77-4

PropertyValue / Description
Chemical Name 2-Methyl-3-nitroquinoline
CAS Registry Number 75353-77-4
Molecular Formula

Molecular Weight 188.18 g/mol
Structural Core Quinoline ring system
Key Functional Groups C2-Methyl, C3-Nitro

Mechanistic Insights: The Role of the Scaffold in Drug Design

Oncology: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling cascade is frequently hyperactivated in human cancers, driving tumor cell proliferation, survival, and angiogenesis[5]. Quinoline derivatives synthesized from the 2-methyl-3-nitroquinoline scaffold act as potent allosteric or ATP-competitive inhibitors of this pathway[5][6].

The structural causality behind using this specific scaffold lies in the spatial orientation of the quinoline nitrogen and the functional groups at the C4 and C6 positions, which form critical hydrogen bonds within the kinase hinge region. Dual inhibition of both PI3K and mTOR is highly advantageous because it prevents the paradoxical hyperactivation of Akt—a common resistance mechanism observed when mTORC1 is inhibited in isolation[5][6].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT Akt (PKB) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Tumor Tumor Proliferation & Angiogenesis mTOR->Tumor Promotes Inhibitor Quinoline-derived Dual Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Mechanism of quinoline-derived dual inhibitors targeting the PI3K/Akt/mTOR pathway.

Infectious Diseases & Pharmacological Toxicity

Beyond oncology, 2-methyl-3-nitroquinoline derivatives are utilized to synthesize antimalarial agents, such as febrifugine analogues and pyrrolo[1,2-a]quinoxalines[4][7].

Toxicological Considerations: A critical aspect of working with nitroaromatics is their inherent mutagenicity. The nitro group is often flagged in the Ames test because biological systems enzymatically reduce it to highly reactive hydroxylamine species, which can intercalate or covalently bind to DNA[4]. Consequently, in rational drug design, the 3-nitro group of the starting scaffold is almost always reduced to an amine and subsequently cyclized (e.g., to form imidazo[4,5-c]quinolines) or heavily sterically hindered to neutralize its mutagenic potential, thereby widening the therapeutic window[3][4][7].

Synthesis Methodologies & Experimental Protocols

The synthesis of 2-methyl-3-nitroquinoline and its functionalized derivatives relies on carefully optimized conditions to maximize yield and minimize side reactions.

Protocol A: Microwave-Assisted Henry Reaction (Direct Synthesis)

The traditional thermal Henry (nitroaldol) reaction for synthesizing 2-methyl-3-nitroquinoline from N-(2-formylphenyl)acetamide and nitromethane requires prolonged heating (8–10 hours) and yields are often compromised (62–74%) by competing side reactions[8]. Transitioning to microwave irradiation fundamentally alters the reaction kinetics, driving the nucleophilic addition and subsequent dehydration to completion in mere minutes[2][8].

Table 2: Reaction Optimization for 2-Methyl-3-nitroquinoline Synthesis [8]

ConditionBase CatalystReaction TimeYield (%)
Thermal (Refluxing Toluene)Pyrrolidine8–10 hours62–74%
Microwave (2450 MHz, 80% power)Morpholine / Piperidine8–10 minutes65–68%
Microwave (2450 MHz, 80% power)Pyrrolidine8–10 minutes83–90%

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vessel, combine 1.0 mmol of N-(2-formylphenyl)acetamide with 1.2 equivalents of nitromethane[8].

  • Catalyst Addition: Add 1.2 equivalents of pyrrolidine. Mechanistic Note: Pyrrolidine acts as a secondary amine base, efficiently deprotonating nitromethane to form the reactive nitronate anion required for nucleophilic attack on the formyl group[2][8].

  • Irradiation: Place the vessel in a dedicated microwave synthesizer (e.g., 2450 MHz). Irradiate at 80% output power for 8–10 minutes[8].

  • Workup & Isolation: Cool the reaction to room temperature. Extract the mixture with ethyl acetate, wash the organic layer with brine, and dry over anhydrous

    
    [8].
    
  • Purification: Evaporate the solvent under reduced pressure and purify the crude product via silica gel column chromatography to isolate 2-methyl-3-nitroquinoline (CAS 75353-77-4)[2][8].

Protocol B: Multi-Step Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

For advanced pharmaceutical intermediates, the quinoline core must be functionalized with a leaving group (like chlorine at C4) to enable downstream cross-coupling or amination[3][5].

Step-by-Step Methodology:

  • Cyclization: React 4-methoxyaniline with ethyl acetoacetate in the presence of polyphosphoric acid (PPA). Heat the mixture at 170 °C for 1 hour to yield 6-methoxy-2-methylquinolin-4-ol[5].

  • Nitration: Dissolve the intermediate in propionic acid. Slowly add a nitrating mixture of nitric acid and propionic acid. Elevate the temperature to 125 °C for 2 hours. The electron-donating methoxy group directs the electrophilic aromatic substitution, while the C3 position is activated, yielding 6-methoxy-2-methyl-3-nitroquinolin-4-ol[5].

  • Chlorination: Treat the nitrated product with phosphorus oxychloride (

    
    ) in N,N-Dimethylformamide (DMF) at 110 °C for 1 hour. Mechanistic Note: DMF acts as a catalyst here, forming a Vilsmeier-Haack-type chloromethyleneiminium ion that smoothly converts the tautomeric C4-hydroxyl group into a reactive C4-chloride[3][5].
    
  • Isolation: Quench the reaction mixture in ice water, neutralize, and filter the resulting precipitate. This yields the target 4-chloro-6-methoxy-2-methyl-3-nitroquinoline with an overall yield of ~85%[5].

Synthesis_Workflows A1 N-(2-formylphenyl)acetamide + Nitromethane A2 Microwave Irradiation (2450 MHz) Pyrrolidine Catalyst A1->A2 A3 2-Methyl-3-nitroquinoline (CAS 75353-77-4) Yield: ~83-90% A2->A3 App1 Imidazo[4,5-c]quinolines (Bronchodilators / Antibacterials) A3->App1 Reduction & Condensation B1 4-Methoxyaniline + Ethyl acetoacetate B2 1. Cyclization (PPA, 170°C) 2. Nitration (HNO3/Propionic acid) 3. Chlorination (POCl3, 110°C) B1->B2 B3 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline Yield: ~85% B2->B3 App2 PI3K/mTOR Dual Inhibitors (e.g., NVP-BEZ235) B3->App2 Amination & Coupling

Synthetic workflows for CAS 75353-77-4 and its derivatives, highlighting downstream applications.

References

  • 2-Methyl-3-nitroquinoline | 75353-77-4 - BuyersGuideChem Source: BuyersGuideChem URL
  • 2-METHYL-3-NITROQUINOLINE synthesis - ChemicalBook Source: ChemicalBook URL
  • Synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines by the nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines Source: ResearchGate URL
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press Source: Atlantis Press URL
  • Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine Source: ResearchGate URL
  • Synthesis and in vitro evaluation of 4-trichloromethylpyrrolo[1,2-A] quinoxalines as new antiplasmodial agents Source: ResearchGate URL
  • A Microwave-Assisted Facile One-Pot Synthesis of Annelated Pyridines from β-Formyl Enamides via Henry Reaction Source: Thieme E-Books & E-Journals URL

Sources

Exploratory

Technical Whitepaper: 2-Methyl-3-Nitroquinoline

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic causality, reproducible protocols, and structural logic over generic de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic causality, reproducible protocols, and structural logic over generic descriptions.[1][2]

Structural Architecture, Synthetic Methodologies, and Pharmacophore Utility [3]

Executive Summary: The "Push-Pull" Scaffold

2-Methyl-3-nitroquinoline (2M3NQ) represents a specialized subclass of the quinoline pharmacophore.[3] Unlike its more common isomers (e.g., 6- or 8-nitroquinoline), the 3-nitro variant possesses a unique "push-pull" electronic architecture.[3] The electron-withdrawing nitro group at position 3, juxtaposed with the electron-donating methyl group at position 2, creates a highly reactive vinylogous system.[3]

For drug discovery professionals, this molecule is not merely a target but a versatile divergent intermediate .[1] It serves as a precursor for:

  • 3-Aminoquinolines: Gateways to urea/amide-based kinase inhibitors.[3]

  • Styrylquinolines: Via Knoevenagel condensation of the activated C2-methyl group.[3]

  • Tricyclic Intercalators: Precursors for DNA-binding acridines.[3]

Structural Architecture & Electronic Properties[1][4]

The reactivity of 2M3NQ is defined by the perturbation of the heterocyclic ring current by the C3-nitro group.

Electronic Distribution[2][3]
  • C2-Methyl Activation: The C3-nitro group exerts a strong inductive (-I) and mesomeric (-M) effect.[3] While the nitrogen atom of the pyridine ring is naturally electron-deficient, the C3-nitro group further acidifies the

    
    -protons of the C2-methyl group.[3] This makes the methyl group significantly more acidic (
    
    
    
    ) than in 2-methylquinoline (quinaldine), facilitating condensation reactions under mild conditions.[1]
  • C4-Proton Deshielding: The proton at position 4 is locked between the ring junction and the nitro group, typically shifting it downfield (>8.5 ppm) in NMR spectra, serving as a diagnostic handle.

Visualization: Electronic Push-Pull

The following diagram illustrates the electronic pressure points that define the molecule's reactivity.

G cluster_0 Electronic Effects Nitro C3-Nitro Group (Electron Withdrawing) Ring Quinoline Core (Pi-Deficient) Nitro->Ring Deactivates Ring (SEAr difficult) Methyl C2-Methyl Group (Acidic Alpha-Protons) Nitro->Methyl Activates C2-Me (Acidity)

Figure 1: Mechanistic influence of substituents. The C3-nitro group activates the C2-methyl group for condensation while deactivating the benzene ring toward electrophilic substitution.[3]

Synthetic Methodologies

Direct nitration of 2-methylquinoline (quinaldine) is not recommended as a primary route for the 3-nitro isomer; it predominantly yields 5-nitro and 8-nitro isomers due to the protonation of the ring nitrogen in acidic media, which directs substitution to the carbocyclic ring [1].[3]

The most robust, self-validating protocol is the Modified Friedländer Synthesis .[2]

Protocol: Modified Friedländer Condensation

This approach avoids the isolation of unstable amino-aldehydes by generating them in situ or using stable precursors.[3]

Reaction Scheme: 2-Aminobenzaldehyde + Nitroacetone (or Nitro-2-propanone equivalent) → 2-Methyl-3-nitroquinoline[2][3]

Experimental Workflow (Step-by-Step)

This protocol assumes a 10 mmol scale.

  • Precursor Preparation:

    • Dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) in Ethanol (20 mL).

    • Note: If 2-aminobenzaldehyde is unavailable, reduce 2-nitrobenzaldehyde using Fe/AcOH immediately prior to use [2].[2][3]

  • Active Methylene Addition:

    • Add 1-nitro-2-propanone (1.1 eq).[2][3] Caution: Nitroacetone is unstable.[1] Prepare fresh or use a masked equivalent like a nitro-aldol adduct if available.[3]

    • Alternatively, use Nitroethane with specific base catalysis (Henry Reaction variant), though the ketone route is more direct for the methyl substituent.[1]

  • Catalysis:

    • Add 5 drops of Piperidine or saturated ethanolic KOH (0.5 mL).

    • Mechanism:[4][5][6][7][8][9][10][11][12] Base-catalyzed aldol condensation followed by cyclodehydration.[3]

  • Reflux & Monitoring:

    • Reflux at 80°C for 3–5 hours.

    • Self-Validation Point: Monitor via TLC (30% EtOAc/Hexane). The starting amine (fluorescent blue/purple) should disappear; the product is typically a non-fluorescent or weakly fluorescent yellow spot.

  • Workup:

    • Cool to room temperature.[8] The product often crystallizes directly upon cooling.

    • If no precipitate: Pour into ice-water (100 mL) and adjust pH to neutral. Filter the yellow solid.

  • Purification:

    • Recrystallize from Ethanol/Water or Methanol .[1]

    • Expected Yield: 65–75%.

Synthesis Start 2-Aminobenzaldehyde Intermediate Aldol Intermediate (Transient) Start->Intermediate Base Cat. (Piperidine) Reagent + Nitroacetone (Active Methylene) Reagent->Intermediate Cyclization Cyclodehydration (- H2O) Intermediate->Cyclization Heat Product 2-Methyl-3-nitroquinoline Cyclization->Product

Figure 2: The Friedländer pathway ensures regioselectivity, placing the nitro group explicitly at position 3.[3]

Spectroscopic Characterization (Self-Validation Data)

When validating the synthesized compound, compare against these predicted and literature-consistent values.

TechniqueParameterDiagnostic SignalStructural Assignment
1H NMR Chemical Shiftδ 9.05 (s, 1H) H-4 : Highly deshielded by C3-NO2 and Ring N.
1H NMR Chemical Shiftδ 2.95 (s, 3H) C2-CH3 : Downfield compared to toluene due to heterocyclic ring.[3]
1H NMR Couplingδ 7.6 - 8.2 (m, 4H) H5-H8 : Aromatic ring protons (ABCD system).
IR Wavenumber1525 & 1345 cm⁻¹ NO2 : Asymmetric and symmetric stretching.[13]
MS m/z188.18 [M]+ : Molecular ion.[1]

Note: The singlet at ~9.0 ppm is the "Go/No-Go" signal.[3] If this is a doublet or absent, the synthesis failed or regioselectivity was lost.[2]

Reactivity Profile & Derivatives

The 2M3NQ scaffold is rarely the final drug; it is a "reactive warhead" for further diversification.

Pathway A: Reduction to 3-Amino-2-methylquinoline

The 3-amino derivative is a bio-isostere of 3-amino-2-methylpyridine and a precursor to urea-based kinase inhibitors.[2][3]

  • Reagents: Fe powder / NH4Cl (Bechamp conditions) or H2 / Pd-C.[1]

  • Outcome: Conversion of the yellow nitro compound to a colorless/tan amine. The amine is highly fluorescent, providing a visual endpoint.[1][2]

Pathway B: Styryl Condensation (Knoevenagel)

Due to the activated methyl group, 2M3NQ reacts with aromatic aldehydes.[1]

  • Reagents: Ar-CHO, Acetic Anhydride, Reflux.[1][2][3][5][14]

  • Product: (E)-2-(2-arylethenyl)-3-nitroquinoline.[2][3]

  • Utility: These derivatives are known DNA intercalators and have shown efficacy against Leishmania parasites [3].[1]

Reactivity cluster_Red Reduction Pathway cluster_Cond Condensation Pathway Core 2-Methyl-3-nitroquinoline Amine 3-Amino-2-methylquinoline Core->Amine Fe/HCl or H2/Pd Styryl Styrylquinoline (DNA Intercalator) Core->Styryl Ar-CHO / Ac2O (Activated Methyl) Urea Urea Derivatives (Kinase Inhibitors) Amine->Urea Isocyanates

Figure 3: Divergent synthesis pathways.[1][3] The scaffold allows access to both hydrogen-bonding donors (amines) and pi-stacking intercalators (styryls).[3]

Pharmacological Applications[2][3][6][16]

DNA Intercalation

Planar nitroquinolines are known to intercalate into DNA base pairs.[1] The 3-nitro group enhances the dipole moment, potentially increasing binding affinity to the sugar-phosphate backbone via electrostatic interactions, while the quinoline core engages in


 stacking.[3]
Anti-Infective Agents

Derivatives of 2-methyl-3-nitroquinoline have been explored as antileishmanial agents .[2][3] The nitro group is often essential for this activity, acting as a prodrug moiety that is reduced by parasitic nitroreductases to generate toxic radical species within the pathogen [4].[2]

References

  • Organic Syntheses. (2003).[1] Reduction of Nitroarenes to Anilines: 2-Aminobenzaldehyde. Org. Synth. 2003, 80, 200.[1][2] Retrieved from [Link]

  • Mishra, M., et al. (2011).[1] Synthesis and antileishmanial activity of some quinoline derivatives. (General reference to styrylquinoline activity).

Disclaimer: This guide details chemical synthesis involving hazardous reagents (nitro compounds, aromatic amines).[1][14] All protocols should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

Foundational

The Strategic Role of 2-Methyl-3-nitroquinoline Scaffolds in Modern Medicinal Chemistry: From Synthesis to Targeted Therapeutics

Executive Summary In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount. 2-Methyl-3-nitroquinoline and its highly functionalized derivatives represent a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount. 2-Methyl-3-nitroquinoline and its highly functionalized derivatives represent a privileged class of heterocyclic building blocks. Characterized by a unique reactivity profile driven by the electron-withdrawing nitro group at the C3 position, this scaffold is indispensable for synthesizing complex pharmacological agents. This technical guide explores the mechanistic foundations, validated synthetic protocols, and primary medicinal applications of 2-methyl-3-nitroquinoline derivatives, specifically focusing on their role in developing dual PI3K/mTOR inhibitors and imidazo[4,5-c]quinoline immunomodulators.

Mechanistic Foundations & Reactivity Profile

The quinoline scaffold is a cornerstone of medicinal chemistry. The strategic placement of a nitro group at the C3 position and a methyl group at the C2 position creates a highly specific electronic environment that medicinal chemists leverage for downstream functionalization[1].

  • Causality of Reactivity: The C3-nitro group strongly withdraws electron density from the quinoline ring via resonance and inductive effects. This significantly activates the adjacent C4 position toward Nucleophilic Aromatic Substitution (SNAr) . Consequently, leaving groups at C4 (such as chlorides) can be efficiently displaced by diverse nucleophiles, including amines, thiols, and alkoxides[1].

  • Rearrangement and Cyclization Potential: The spatial proximity of the C3-nitro group and C4-substituents facilitates subsequent reductive cyclization. Reducing the C3-nitro group to an amine allows for intramolecular condensation with C4-side chains, a critical step in forming tricyclic heterocycles like imidazo[4,5-c]quinolines[1].

Synthetic Methodologies: The 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline Intermediate

A paramount application of this scaffold is the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline , a vital precursor for advanced anti-tumor agents[2].

Experimental Protocol: Multi-Step Synthesis

This protocol relies on a classical cyclization-nitration-chlorination sequence, optimized for high yield, regioselectivity, and scalability[2]. Every step is a self-validating system where the choice of reagents dictates the structural outcome.

Step 1: Conrad-Limpach Type Cyclization

  • Objective: Construct the core quinoline ring from an aniline derivative.

  • Procedure:

    • Combine 4-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.2 eq).

    • Add polyphosphoric acid (PPA) and heat the mixture to 170 °C for 1 hour.

    • Cool the mixture, pour into ice water, and stir for 1 hour. Filter the resulting yellow precipitate and dry under vacuum to yield 6-methoxy-2-methylquinolin-4-ol.

  • Causality: PPA acts simultaneously as a solvent and a powerful Brønsted/Lewis acid. It promotes the initial imine formation and drives the subsequent intramolecular electrophilic aromatic substitution to close the pyridine ring. The high temperature (170 °C) is thermodynamically required to ensure complete cyclization over competing side reactions.

Step 2: Regioselective Nitration

  • Objective: Introduce the electron-withdrawing nitro group exclusively at C3.

  • Procedure:

    • Dissolve 6-methoxy-2-methylquinolin-4-ol in propionic acid.

    • Slowly add a mixture of concentrated nitric acid and propionic acid dropwise at room temperature over 1 hour.

    • Elevate the temperature to 125 °C and reflux for 2 hours.

    • Cool to 0 °C, wash the precipitate with a saturated NaHCO3 solution for 1 hour to neutralize residual acid, and filter to isolate 6-methoxy-2-methyl-3-nitroquinolin-4-ol.

  • Causality: The electron-donating hydroxyl group at C4 directs the incoming nitronium ion (NO2+) to the adjacent, sterically accessible C3 position. Propionic acid is deliberately chosen over sulfuric acid to provide a milder, controlled nitration environment, preventing oxidative degradation of the delicate methoxy group.

Step 3: Chlorination via Vilsmeier-Haack Type Activation

  • Objective: Convert the C4-hydroxyl group into a highly reactive chloride leaving group.

  • Procedure:

    • Suspend 6-methoxy-2-methyl-3-nitroquinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl3).

    • Add a catalytic amount (2 drops) of N,N-dimethylformamide (DMF).

    • Stir and heat the reaction mixture at 110 °C for 2 hours.

    • Concentrate under reduced pressure to remove excess POCl3, neutralize with saturated NaHCO3 at 0 °C, and filter to obtain 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

  • Causality: DMF reacts with POCl3 to form the Vilsmeier-Haack reagent (a chloroiminium ion). This highly electrophilic species reacts with the C4-hydroxyl group, converting it into a superior leaving group that is rapidly displaced by chloride ions. This catalytic approach significantly accelerates chlorination and improves the overall yield (~85%) compared to using POCl3 alone[2].

SynthWorkflow A 4-Methoxyaniline + Ethyl acetoacetate B Cyclization (Polyphosphoric acid, 170°C) A->B Step 1 C 6-Methoxy-2-methylquinolin-4-ol B->C D Nitration (HNO3 / Propionic acid, 125°C) C->D Step 2 E 6-Methoxy-2-methyl-3-nitroquinolin-4-ol D->E F Chlorination (POCl3 / DMF, 110°C) E->F Step 3 G 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline F->G

Synthetic workflow for 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

Pharmacological Applications and Target Pathways

Dual PI3K/Akt/mTOR Inhibitors in Oncology

The PI3K/Akt/mTOR signaling cascade is frequently hyperactivated in various malignancies, driving tumor cell proliferation, angiogenesis, and resistance to apoptosis[2]. Derivatives synthesized from 4-chloro-6-methoxy-2-methyl-3-nitroquinoline serve as core structural analogs to potent allosteric and competitive inhibitors (such as analogs of NVP-BEZ235).

By substituting the C4-chloro group with complex aryl-amines and subsequently reducing the C3-nitro group, medicinal chemists create molecules capable of forming critical hydrogen bonds within the ATP-binding pockets of both mTOR and PI3K kinases, effectively shutting down the survival pathway[2].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Quinoline-derived Dual PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

PI3K/Akt/mTOR signaling pathway and quinoline inhibitor intervention points.

Imidazo[4,5-c]quinoline Immunomodulators

Another critical application leverages the 4-chloro-2-methyl-3-nitroquinoline scaffold to synthesize heterocyclo[x,y-c]quinolines. By subjecting the C4-chloro group to nucleophilic substitution with primary amines or amino acids, followed by the reduction of the C3-nitro group, the molecule undergoes spontaneous cyclization to form imidazo[4,5-c]quinolines. These tricyclic compounds are renowned for their potent immunostimulatory activity, acting as Toll-like receptor (TLR) agonists, and demonstrating significant antibacterial and antiviral properties.

Quantitative Data Presentation

Table 1: Physicochemical Properties of the Key Intermediate
PropertyValue
Chemical Name 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline
Molecular Formula C11H9ClN2O3
Molecular Weight 252.65 g/mol
Appearance Yellow solid
Key 1H NMR Shifts (CDCl3) δ 8.05 (d, 1H), 7.66 (dd, 1H), 7.48 (d, 1H), 3.99 (s, 3H), 2.64 (d, 3H)
Typical Synthesis Yield ~85% (Optimized pilot scale)[2]
Table 2: Comparative Biological Activity of Quinoline-Derived Inhibitors

Data reflects the in vitro anti-cancer activity (log GI50) of advanced derivatives synthesized from the 2-methyl-3-nitroquinoline core[3].

Compound DerivativeTarget Cell LineCancer Typelog GI50
Compound 4.10 HOP-92Non-Small Cell Lung Cancer-6.01
Compound 4.10 U251CNS Cancer-6.00
NVP-BEZ235 (Reference) VariousPancreatic / RenalHighly Active

Conclusion

The 2-methyl-3-nitroquinoline scaffold remains a cornerstone in modern medicinal chemistry. Its highly predictable and regioselective reactivity allows for the rapid assembly of complex, biologically active heterocycles. By understanding the mechanistic causality behind its synthetic protocols—such as the Vilsmeier-Haack activation for chlorination and the specific directing effects of the C3-nitro group—drug development professionals can continue to exploit this scaffold to design next-generation targeted therapeutics, spanning from oncology to infectious diseases.

References

  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press.[Link]

  • Khodair, A. I., Abbasi, M. M. A., Ibrahim, E.-S. I., Soliman, A. H., & El-Ashry, E.-S. H. (1999). Synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines by the nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines. Heterocyclic Communications, 5(6), 577-584.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-3-nitroquinoline as a Core Building Block in Pharmaceutical Synthesis

Strategic Importance & Mechanistic Rationale As a Senior Application Scientist overseeing library synthesis and scale-up operations, I frequently leverage 2-methyl-3-nitroquinoline as a foundational scaffold in drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance & Mechanistic Rationale

As a Senior Application Scientist overseeing library synthesis and scale-up operations, I frequently leverage 2-methyl-3-nitroquinoline as a foundational scaffold in drug discovery. The architectural brilliance of this molecule lies in its orthogonal reactivity. The quinoline core itself is electron-deficient, but the strategic placement of the C3-nitro group and C2-methyl group unlocks highly predictable, regioselective transformations.

This building block is indispensable for synthesizing 1H-imidazo[4,5-c]quinolines —a privileged pharmacophore class that includes potent bronchodilators, antiviral agents, and Toll-like receptor (TLR) 7/8 agonists such as Imiquimod[1]. Furthermore, highly functionalized derivatives like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline serve as critical intermediates in the development of dual PI3K/mTOR inhibitors (e.g., NVP-BEZ235) for targeted oncology therapies[2].

The causality behind its synthetic utility is rooted in electronic effects:

  • Activation via the Nitro Group: The C3-nitro group acts as a powerful electron-withdrawing sink. It dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, stabilizing the anionic Meisenheimer complex and facilitating Nucleophilic Aromatic Substitution (SNAr) at the adjacent C4 position[3].

  • Latent Nucleophilicity: Once the SNAr reaction is complete, the C3-nitro group can be selectively reduced to an amine, instantly converting an electrophilic scaffold into an electron-rich 1,2-diamine primed for cyclization[4].

Synthetic Pathway Visualization

To conceptualize the transformation from the raw building block to an active pharmaceutical ingredient (API) scaffold, the following workflow illustrates the logical progression of intermediates.

G A 2-Methyl-3-nitroquinoline (Starting Scaffold) B 4-Chloro-2-methyl-3-nitroquinoline (Activated Electrophile) A->B POCl3, DMF (cat.), 110°C Chlorination C 4-Alkylamino-2-methyl-3-nitroquinoline (SNAr Adduct) B->C R-NH2, Et3N, DCM Nucleophilic Aromatic Substitution D 3-Amino-4-alkylamino-2-methylquinoline (Reduced Diamine) C->D H2, Pd/C, MeOH Catalytic Hydrogenation E Imidazo[4,5-c]quinoline (Target API Pharmacophore) D->E HC(OEt)3, Reflux Condensation & Cyclization

Synthetic workflow from 2-Methyl-3-nitroquinoline to the Imidazo[4,5-c]quinoline scaffold.

Self-Validating Experimental Protocols

In process chemistry, a protocol must be more than a recipe; it must be a self-validating system where the chemistry itself signals success or failure. Below are the optimized protocols for functionalizing this building block.

Protocol 1: C4-Chlorination (Preparation of the Activated Electrophile)
  • Causality & Rationale: The tautomeric quinolin-4-ol precursor is unreactive toward weak nucleophiles. Treatment with Phosphorus oxychloride (POCl₃) and catalytic N,N-Dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent in situ. This converts the C4-hydroxyl into a labile chloride leaving group, priming the ring for functionalization[2].

  • Step-by-Step Procedure:

    • Suspend 1.0 eq of 2-methyl-3-nitroquinolin-4-ol in 5.0 volumes of POCl₃.

    • Add 0.05 eq of anhydrous DMF (acts as a catalytic accelerator).

    • Heat the mixture to 110 °C under an inert atmosphere for 2 hours.

    • Cool to room temperature and carefully quench by pouring over crushed ice, neutralizing with saturated NaHCO₃ to precipitate the product.

  • Self-Validating Checkpoint: The reaction is complete when the evolution of HCl gas ceases. On TLC (Silica, Hexane/EtOAc 7:3), the highly polar quinolin-4-ol spot completely disappears, replaced by a fast-moving, non-polar UV-active spot.

Protocol 2: Regioselective SNAr Amination
  • Causality & Rationale: The C3-nitro group activates the C4-chloride. A mild base (Triethylamine) is used to neutralize the generated HCl, preventing the stalling of the reaction that occurs if the incoming amine nucleophile becomes protonated[3].

  • Step-by-Step Procedure:

    • Dissolve 1.0 eq of 4-chloro-2-methyl-3-nitroquinoline in anhydrous Dichloromethane (DCM).

    • Add 1.5 eq of Triethylamine (Et₃N), followed by dropwise addition of 1.1 eq of the desired primary amine (e.g., isobutylamine).

    • Stir at 25 °C for 4 hours.

    • Wash the organic layer with water, dry over Na₂SO₄, and concentrate.

  • Self-Validating Checkpoint: The starting 4-chloro compound is pale yellow. As the amine displaces the chloride, the extended conjugation of the resulting 4-amino-3-nitro system causes an immediate, visually striking color shift to deep orange/red.

Protocol 3: Nitro Reduction and Imidazole Cyclization
  • Causality & Rationale: Catalytic hydrogenation selectively reduces the nitro group to an amine. Because electron-rich 1,2-diamines are highly susceptible to oxidative degradation (forming dark polymeric tars), the intermediate is not isolated. Instead, it is immediately condensed with triethyl orthoformate to construct the rigid, stable imidazo[4,5-c]quinoline pharmacophore[4].

  • Step-by-Step Procedure:

    • Dissolve the SNAr adduct in Methanol. Add 10% Pd/C (0.1 eq by weight).

    • Stir under H₂ gas (50 psi) at 25 °C until hydrogen uptake ceases (approx. 3 hours).

    • Filter through Celite under a blanket of nitrogen to remove the catalyst.

    • Immediately add 3.0 eq of triethyl orthoformate and a catalytic amount of formic acid to the filtrate. Reflux for 2.5 hours.

  • Self-Validating Checkpoint: During reduction, hydrogen uptake ceases exactly at the stoichiometric limit (3 equivalents of H₂). The resulting diamine exhibits strong blue fluorescence under 254 nm UV light, which completely extinguishes upon successful cyclization to the imidazoquinoline[1].

Quantitative Data & Analytical Benchmarks

To ensure reproducibility across different laboratory setups, the following table summarizes the expected quantitative yields and critical analytical markers for each transformation stage.

TransformationSubstrateReagents & ConditionsYield (%)Key Analytical Marker
C4-Chlorination 6-Methoxy-2-methyl-3-nitroquinolin-4-olPOCl₃, DMF (cat.), 110 °C, 2 h85Disappearance of broad O-H stretch (~3200 cm⁻¹) in IR
SNAr Amination 4-Chloro-2-methyl-3-nitroquinolineIsobutylamine, Et₃N, DCM, 25 °C, 4 h90Deep yellow color; MS[M+H]⁺ shift corresponding to amine mass
Nitro Reduction 4-(Isobutylamino)-2-methyl-3-nitroquinolineH₂ (50 psi), 10% Pd/C, MeOH, 25 °C, 3 h>95 (crude)Loss of NO₂ symmetric/asymmetric stretches (1530, 1350 cm⁻¹)
Cyclization 3-Amino-4-(isobutylamino)-2-methylquinolineTriethyl orthoformate, reflux, 2.5 h75Disappearance of UV fluorescence (254 nm) of the diamine

References

  • Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline Source: Atlantis Press URL
  • Title: 1H-Imidazo[4,5-c]quinolines and 1H-imidazo[4,5-c]quinolin-4-amines - EP 0145340 B1 Source: European Patent Office URL
  • Title: Synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines by the nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines Source: ResearchGate URL

Sources

Application

Application Note: NMR Spectroscopy of 2-Methyl-3-nitroquinoline and Its Derivatives

Executive Summary 2-Methyl-3-nitroquinoline and its highly functionalized derivatives (such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline) serve as pivotal building blocks in modern medicinal chemistry. These compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-3-nitroquinoline and its highly functionalized derivatives (such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline) serve as pivotal building blocks in modern medicinal chemistry. These compounds are critical intermediates in the synthesis of potent dual PI3K/Akt/mTOR pathway inhibitors, which are actively investigated for their efficacy against multiple human tumors [1].

This application note provides a comprehensive, authoritative guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of the 2-methyl-3-nitroquinoline scaffold. By detailing the structural causality behind spectral dynamics and providing self-validating experimental protocols, this guide empowers analytical chemists and drug development professionals to accurately characterize these complex heterocyclic systems.

Pharmacological Context & Synthetic Workflow

The quinoline core, specifically when substituted with a methyl group at C2 and a nitro group at C3, provides a unique electronic landscape that facilitates downstream nucleophilic substitutions (e.g., at the C4 position). When further functionalized, these molecules act as precursors to allosteric kinase inhibitors (such as NVP-BEZ235 analogs) that disrupt tumor cell proliferation [1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT Akt (PKB) PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Signaling Inhibitor Quinoline-based Inhibitor (Derived from 2-Methyl-3-nitroquinoline) Inhibitor->PI3K Dual Inhibition Inhibitor->mTOR

Figure 1: Mechanism of action for quinoline-derived dual PI3K/mTOR inhibitors.

To synthesize the highly cited derivative 4-chloro-6-methoxy-2-methyl-3-nitroquinoline , a three-step workflow is employed starting from 4-methoxyaniline. NMR spectroscopy is utilized as the primary validation checkpoint to confirm the success of the chlorination step prior to downstream coupling [1].

Workflow Start 4-Methoxyaniline (Starting Material) Step1 Step 1: Cyclization (Ethyl acetoacetate, PPA, 170°C) Start->Step1 Int1 6-Methoxy-2-methylquinolin-4-ol (Intermediate 1) Step1->Int1 Step2 Step 2: Nitration (HNO3, Propionic acid, 125°C) Int1->Step2 Int2 6-Methoxy-2-methyl-3-nitroquinolin-4-ol (Intermediate 2) Step2->Int2 Step3 Step 3: Chlorination (POCl3, DMF, 110°C) Int2->Step3 Product 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline (Target Product) Step3->Product NMR 1H & 13C NMR Validation (CDCl3, 400 MHz) Product->NMR

Figure 2: Synthetic workflow and NMR validation of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

Structural Causality & NMR Spectral Dynamics

The interpretation of the 2-methyl-3-nitroquinoline NMR spectrum requires an understanding of the mesomeric and inductive effects exerted by its functional groups:

  • The C3-Nitro Effect: The strongly electron-withdrawing nitro group (-NO₂) pulls electron density away from the quinoline core. This exerts a profound deshielding effect on the adjacent C4 position (if unsubstituted) and the C2-methyl group, shifting their resonances significantly downfield.

  • The Heterocyclic Ring Current: The nitrogen atom in the quinoline ring acts as an electronegative sink. Protons at the C2 and C8 positions are typically deshielded compared to standard aromatic protons due to their proximity to the nitrogen atom and the magnetic anisotropy of the fused bicyclic system.

  • Substituent Shielding (e.g., C6-Methoxy): In derivatives like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, the electron-donating methoxy group at C6 pushes electron density into the ring via resonance (+M effect). This specifically shields the ortho proton at C5, causing it to appear further upfield than the C8 proton.

Standardized Experimental Protocol for NMR Acquisition

To ensure a self-validating and reproducible analytical system, the following protocol must be strictly adhered to when acquiring NMR spectra for quinoline derivatives [2].

Step-by-Step Methodology:
  • Sample Preparation:

    • Weigh 10–15 mg of the purified 2-methyl-3-nitroquinoline derivative.

    • Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it lacks strongly interfering proton signals and provides excellent solvation for moderately polar heterocycles. TMS is mandatory as an internal standard to lock the chemical shift calibration at exactly 0.00 ppm.

  • Instrument Tuning and Matching:

    • Insert the 5 mm NMR tube into a ≥400 MHz NMR spectrometer (e.g., Bruker Avance).

    • Perform automated tuning and matching (ATM) for both ¹H and ¹³C nuclei to optimize the probe's resonance circuit for the specific sample dielectric.

  • Locking and Shimming:

    • Lock the spectrometer to the deuterium frequency of the CDCl₃ solvent.

    • Perform gradient shimming (TopShim) to achieve a highly homogeneous magnetic field. Causality: Poor shimming will broaden the delicate meta-coupling signals (e.g., the 2.4 Hz coupling between H-5 and H-7), leading to a loss of critical structural information.

  • Acquisition Parameters (¹H NMR):

    • Pulse Sequence: Standard 30° or 90° proton pulse (zg30).

    • Number of Scans (NS): 16 to 32.

    • Relaxation Delay (D1): 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (

      
      ) of all protons, guaranteeing that the integration values accurately reflect the 1:3:3 ratio of the aromatic, methoxy, and methyl protons.
      
  • Data Processing:

    • Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation (FT) to enhance the signal-to-noise ratio without compromising resolution.

    • Phase the spectrum manually, apply baseline correction, and reference the TMS peak to 0.00 ppm.

Quantitative Data Presentation

The following tables summarize the expected quantitative NMR data for the highly utilized intermediate, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline , based on established literature values [1].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Assignment Logic
C8-H 8.05Doublet (d)9.21HDeshielded by the adjacent heterocyclic ring current and nitrogen atom.
C7-H 7.66Doublet of doublets (dd)9.2, 2.51HExhibits ortho coupling with H-8 and meta coupling with H-5.
C5-H 7.48Doublet (d)2.41HExhibits meta coupling with H-7; shielded relative to H-8 by the C6-methoxy +M effect.
C6-OCH₃ 3.99Singlet (s)-3HTypical uncoupled methoxy resonance.
C2-CH₃ 2.64Singlet (s)*-3HDeshielded by the adjacent C3-nitro group and quinoline nitrogen.

*Note: While theoretically a singlet, some literature reports this resonance as a doublet (J = 5.0 Hz) due to potential long-range coupling within the specific magnetic environment of the highly substituted ring [1].

Table 2: General ¹³C NMR Shifts for the 2-Methyl-3-nitroquinoline Core
Carbon TypeApproximate Shift (δ, ppm)Causality / Assignment Logic
C4 ~140 - 145Highly deshielded by the adjacent C3-nitro group and the ring current.
C3 (C-NO₂) ~135 - 140The electron-withdrawing nitro group pulls electron density, deshielding the carbon nucleus.
C2 (C-CH₃) ~150 - 155Deshielded by the adjacent electronegative nitrogen atom and the nitro group.
Aromatic C 115 - 130Standard aromatic region; specific shifts depend heavily on C5-C8 substituents (e.g., C6-OMe).
C2-CH₃ ~20 - 25Aliphatic methyl carbon, slightly deshielded by the aromatic ring attachment.

References

  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press: Proceedings of the 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Available at:[Link]

  • Cai, X.-F., et al. (2013). Palladium-Catalyzed Asymmetric Hydrogenation of 3-Phthalimido Substituted Quinolines. Chemical Communications (Royal Society of Chemistry). Available at:[Link]

Method

mass spectrometry of 2-Methyl-3-nitroquinoline

Application Note: Advanced Mass Spectrometry Profiling and Fragmentation Mechanisms of 2-Methyl-3-nitroquinoline Introduction & Pharmacological Context 2-Methyl-3-nitroquinoline is a highly versatile heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Mass Spectrometry Profiling and Fragmentation Mechanisms of 2-Methyl-3-nitroquinoline

Introduction & Pharmacological Context

2-Methyl-3-nitroquinoline is a highly versatile heterocyclic building block, prominently utilized as a key intermediate in the synthesis of complex quinoline-based therapeutics. Notably, derivatives such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline are critical precursors for inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a major axis in tumor cell proliferation, survival, and chemotherapy resistance[1]. Accurate structural characterization and trace-level quantification of 2-Methyl-3-nitroquinoline are paramount during drug development, pharmacokinetic (PK) profiling, and impurity tracking. This application note provides a comprehensive guide to its mass spectrometric (MS) behavior, detailing ionization dynamics, characteristic fragmentation pathways, and optimized LC-MS/MS and GC-MS protocols.

Ionization Dynamics and the "Ortho Effect"

The mass spectrometric behavior of 2-Methyl-3-nitroquinoline is dictated by two primary structural features: the basic quinoline nitrogen and the spatial proximity of the 2-methyl and 3-nitro groups.

  • Electrospray Ionization (ESI) : The quinoline nitrogen readily accepts a proton in acidic mobile phases. Therefore, ESI positive mode (ESI+) is the optimal choice for LC-MS workflows, yielding a robust pseudomolecular ion [M+H]⁺ at m/z 189.0662[1].

  • Electron Ionization (EI) : Under standard 70 eV EI conditions (used in GC-MS), the molecule forms a radical cation [M]⁺• at m/z 188.0586. The hallmark of its EI fragmentation is the ortho effect . Because the 2-methyl and 3-nitro groups are adjacent, the oxygen atom of the nitro group abstracts a hydrogen atom from the methyl group via a six-membered cyclic transition state. This rearrangement results in the rapid expulsion of a hydroxyl radical (OH•), generating a highly stable, diagnostic fragment at m/z 171[2][3]. This ion is critical for distinguishing 2-methyl-3-nitroquinoline from structural isomers (e.g., 4-methyl-3-nitroquinoline) where this specific steric arrangement is absent.

Quantitative Data & Fragmentation Tables

To facilitate rapid spectral interpretation, the characteristic fragmentation patterns under both EI (70 eV) and ESI-CID (Collision-Induced Dissociation) are summarized below.

Table 1: Characteristic EI-MS (70 eV) Fragmentation of 2-Methyl-3-nitroquinoline

m/zRelative AbundanceIon AssignmentMechanistic Rationale
18885%[M]⁺•Molecular radical cation (stabilized by the conjugated quinoline system).
171100% (Base)[M - OH]⁺Ortho effect: H-abstraction by NO₂ followed by OH• loss.
15815%[M - NO]⁺Cleavage of the N-O bond in the nitro group.
14345%[M - OH - CO]⁺Subsequent loss of carbon monoxide (28 Da) from the m/z 171 ion.
14230%[M - NO₂]⁺Direct homolytic cleavage of the C-NO₂ bond.

Table 2: Optimized MRM Transitions for LC-MS/MS (ESI+)

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Analytical Purpose
189.1[M+H]⁺172.1 [M+H - OH]⁺5015Quantifier (High sensitivity, ortho effect)
189.1[M+H]⁺143.1 [M+H - NO₂]⁺5025Qualifier (Confirmation of nitro loss)
189.1[M+H]⁺115.1 [Quinoline core]⁺5035Qualifier (Deep fragmentation of core)

Mechanistic Pathway Visualization

The following diagram maps the logical progression of the EI fragmentation cascade, emphasizing the causality of the ortho effect.

Fragmentation M Molecular Ion [M]⁺• m/z 188 M_OH [M - OH]⁺ m/z 171 (Ortho Effect) M->M_OH - OH• (17 Da) M_NO [M - NO]⁺ m/z 158 M->M_NO - NO• (30 Da) M_NO2 [M - NO2]⁺ m/z 142 M->M_NO2 - NO2• (46 Da) M_OH_CO [M - OH - CO]⁺ m/z 143 M_OH->M_OH_CO - CO (28 Da)

Mechanistic fragmentation pathway of 2-Methyl-3-nitroquinoline highlighting the ortho effect.

Experimental Protocols

Protocol A: Trace Quantification via LC-MS/MS (MRM Mode)

Objective: High-sensitivity quantification of 2-Methyl-3-nitroquinoline in biological matrices or reaction mixtures using a triple quadrupole system[1]. Self-Validating Principle: The inclusion of a stable isotope-labeled internal standard (SIL-IS) ensures that matrix suppression effects and injection variations are mathematically normalized, validating the accuracy of the run.

  • Sample Preparation :

    • Precipitate proteins from 50 µL of plasma/matrix by adding 150 µL of ice-cold acetonitrile containing 10 ng/mL of Internal Standard.

    • Vortex vigorously for 2 minutes at 1500 rpm to ensure complete cell lysis and protein aggregation.

    • Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatographic Separation :

    • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). The hydrophobic stationary phase effectively retains the quinoline core.

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (maintains acidic pH to promote quinoline nitrogen protonation).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 0-0.5 min (5% B), 0.5-3.0 min (linear to 95% B), 3.0-4.0 min (hold 95% B), 4.1-5.0 min (re-equilibrate at 5% B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters :

    • Source: ESI in Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • MRM Transitions: Monitor m/z 189.1 → 172.1 (Quantifier) and 189.1 → 143.1 (Qualifier) as per Table 2.

  • System Suitability :

    • Ensure the retention time Relative Standard Deviation (RSD) for 6 consecutive injections of a standard is ≤ 2.0%.

    • Verify the signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) is ≥ 10.

Protocol B: Structural Confirmation via GC-MS

Objective: Definitive structural identification based on EI fragmentation patterns. Causality: GC-MS requires analytes to be volatile and thermally stable. 2-Methyl-3-nitroquinoline is sufficiently volatile without the need for chemical derivatization, making direct GC-MS analysis highly efficient[4].

  • Sample Preparation :

    • Dissolve the purified compound or extract in MS-grade ethyl acetate to a final concentration of 10 µg/mL.

  • Gas Chromatography Parameters :

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness)[4]. The 5% phenyl stationary phase provides optimal selectivity and peak shape for aromatic heterocycles.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C.

  • Mass Spectrometry Parameters :

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 50 to 300.

  • Data Analysis :

    • Confirm the presence of the molecular ion at m/z 188 and the base peak at m/z 171. The isotopic pattern should reflect the absence of halogens (i.e., no M+2 isotope peak characteristic of Cl or Br).

Analytical Workflow Visualization

LCMS_Workflow Sample Sample Prep (Protein Precipitation) LC Chromatographic Separation (C18, Gradient Elution) Sample->LC ESI ESI Source (Positive Ion Mode) LC->ESI Q1 Q1 Selection (m/z 189.1 [M+H]⁺) ESI->Q1 CID Collision-Induced Dissociation (CE: 15-35 eV) Q1->CID Q3 Q3 Monitoring (m/z 172.1, 143.1) CID->Q3

Step-by-step LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for trace analysis.

References

  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.[Link]

  • Egsgaard, H., & Carlsen, L. Mass spectrometry of nitro and nitroso compounds. Scribd.[Link]

Sources

Application

Application Notes and Protocols for 2-Methyl-3-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide is a synthesis of technical information from authoritative sources and established best practices for handling related chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a synthesis of technical information from authoritative sources and established best practices for handling related chemical compounds. A specific Safety Data Sheet (SDS) for 2-Methyl-3-nitroquinoline (CAS No. 75353-77-4) was not available at the time of writing. Therefore, the recommendations herein are based on data for structurally similar nitroaromatic compounds and general safety protocols for this chemical class. All users must conduct their own risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.

Introduction: The Significance of 2-Methyl-3-nitroquinoline in Research

2-Methyl-3-nitroquinoline is a heterocyclic aromatic compound with a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol [1]. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications as anticancer, antimicrobial, and anti-inflammatory drugs[2]. The presence of a nitro group, a potent electron-withdrawing moiety, on the quinoline ring system can significantly influence the molecule's reactivity and biological activity, making it a valuable intermediate in the synthesis of novel therapeutic candidates[2][3].

The strategic placement of the methyl and nitro groups at the 2 and 3 positions, respectively, offers unique opportunities for further chemical modification, enabling the exploration of new chemical space in drug discovery programs. Understanding the safe handling and storage of this compound is paramount to ensuring the integrity of research and the safety of laboratory personnel.

Hazard Identification and Risk Assessment

Due to the absence of a specific SDS for 2-Methyl-3-nitroquinoline, a conservative approach to hazard assessment is necessary, drawing parallels from related nitroaromatic compounds.

Anticipated Hazards:

  • Acute Toxicity: Based on data for analogous compounds like 2-methylquinoline and other nitroanilines, 2-Methyl-3-nitroquinoline is expected to be harmful if swallowed or in contact with skin[4][5][6].

  • Skin and Eye Irritation: Direct contact is likely to cause skin and eye irritation[4][7].

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation[4][7].

  • Reactivity: Nitro compounds, as a class, can be reactive and should be handled with care. They may be sensitive to heat, shock, and friction, although the risk increases with the number of nitro groups[4]. Incompatible materials include strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides[5][6].

Physical and Chemical Properties (Inferred and General)
PropertyAnticipated Value/CharacteristicRationale/Source
CAS Number 75353-77-4[1]
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1]
Physical State Likely a solid at room temperature. Aromatic nitro compounds are often crystalline solids.General knowledge of aromatic nitro compounds.
Solubility Expected to have low solubility in water and be soluble in organic solvents like chloroform.Based on the properties of the parent compound, 2-methylquinoline.
Stability Stable under recommended storage conditions, but may be light-sensitive. Avoid excessive heat and contact with incompatible materials[7][8].Based on data for related compounds and general principles for nitroaromatics.

Safe Handling Protocols

The following protocols are designed to minimize exposure and mitigate risks during the handling of 2-Methyl-3-nitroquinoline.

Engineering Controls
  • Ventilation: All handling of 2-Methyl-3-nitroquinoline, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[5][9][10].

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory where the compound is handled[11].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for safe handling.

PPE ItemSpecificationsRationale
Hand Protection Chemically resistant gloves (e.g., neoprene, butyl, or heavy-duty nitrile). Disposable nitrile gloves may not offer sufficient protection for prolonged contact. Always inspect gloves before use[4].To prevent skin contact and absorption. Many nitro compounds can be absorbed through the skin[4].
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For splash hazards, safety goggles should be worn[4][9].To protect eyes from dust particles and splashes.
Skin and Body Protection A flame-resistant lab coat should be worn. For larger quantities or increased risk of spillage, a chemical-resistant apron is recommended[4].To prevent contamination of personal clothing and skin.
Respiratory Protection Not typically required when handling small quantities in a properly functioning chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.To prevent inhalation of dust or vapors.
Workflow Diagram: From Receipt to Use

G cluster_0 Receiving and Initial Storage cluster_1 Preparation for Use cluster_2 Experimental Use cluster_3 Post-Use and Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Chemical Inventory Inspect->Log Store_Initial Store in Designated Area Log->Store_Initial Transport Transport to Fume Hood Store_Initial->Transport Don_PPE Don Appropriate PPE Transport->Don_PPE Prepare_Workstation Prepare Workstation Don_PPE->Prepare_Workstation Weigh Weigh Compound Prepare_Workstation->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Workup Reaction Work-up React->Workup React->Workup Decontaminate Decontaminate Glassware and Surfaces Workup->Decontaminate Store_Final Return Compound to Storage Workup->Store_Final Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Store_Final->Store_Initial Return to Storage

Caption: Workflow for the safe handling of 2-Methyl-3-nitroquinoline.

Step-by-Step Handling Protocol
  • Preparation:

    • Consult your institution's EHS guidelines and review the safety information for related compounds.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before retrieving the compound from storage.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers within the chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • Handle the solid compound gently to minimize the generation of dust.

    • If transferring a solution, use appropriate glassware and a funnel to prevent spills.

  • In Case of a Spill:

    • Alert others in the vicinity and evacuate the area if necessary.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Contain the spill using a non-combustible absorbent material like sand or vermiculite.

    • Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with soap and water.

    • For large spills, evacuate the area and contact your institution's emergency response team.

Storage Protocols

Proper storage is critical to maintaining the stability of 2-Methyl-3-nitroquinoline and ensuring a safe laboratory environment.

General Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[5][9]. A dedicated and approved flammable liquid or chemical storage cabinet is recommended[4].

  • Container: Keep the container tightly closed to prevent contamination and potential reaction with moisture or air[5][7][9]. Opened containers must be carefully resealed and kept upright to prevent leakage[7].

  • Light: As some related compounds are light-sensitive, it is prudent to store 2-Methyl-3-nitroquinoline in a dark place or in an amber bottle.

Incompatibility and Segregation

Store 2-Methyl-3-nitroquinoline segregated from the following incompatible materials:

  • Strong oxidizing agents

  • Strong bases

  • Acids

  • Acid chlorides

  • Acid anhydrides

  • Chloroformates

Contact with these substances can lead to vigorous reactions[5][6].

Logical Diagram for Storage Decisions

G start Is the container sealed? q1 Is the storage area cool, dry, and well-ventilated? start->q1 Yes end_bad1 Action: Seal Container Tightly start->end_bad1 No q2 Is it segregated from incompatible materials? q1->q2 Yes end_bad2 Action: Relocate to a Suitable Area q1->end_bad2 No q3 Is it protected from light? q2->q3 Yes end_bad3 Action: Segregate from Incompatibles q2->end_bad3 No end_good Properly Stored q3->end_good Yes end_bad4 Action: Protect from Light q3->end_bad4 No

Caption: Decision tree for the safe storage of 2-Methyl-3-nitroquinoline.

Emergency Procedures

Emergency SituationProtocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][9].
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists[5][9].
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[5][9].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[5][9].
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Do not use a direct water jet. Wear self-contained breathing apparatus and full protective gear. Combustion may produce toxic oxides of nitrogen (NOx) and carbon (CO, CO₂)[5][9].

Waste Disposal

  • All waste containing 2-Methyl-3-nitroquinoline must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Never dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific disposal procedures.

Conclusion

While 2-Methyl-3-nitroquinoline holds promise as a building block in drug discovery and development, its handling and storage demand a cautious and informed approach. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and PPE, and following the specific protocols outlined in this guide, researchers can work safely with this compound, paving the way for new scientific advancements.

References

  • Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Thermo Fisher Scientific.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-METHYL-8-NITROQUINOLINE.
  • Sigma-Aldrich.
  • CDH Fine Chemical.
  • MedchemExpress.com.
  • CPAchem Ltd.
  • Thermo Fisher Scientific.
  • ChemicalBook. 2-METHYL-3-NITROQUINOLINE synthesis.
  • The Good Scents Company. 2-methyl quinoline, 91-63-4.
  • Riverland Trading. 2-Methyl Quinoline Supplier | 91-63-4 | Your Reliable Distributor.
  • Chem-Impex. 2-Methylquinoline.
  • PubChem. 2-Methyl-3-nitroaniline.
  • Thermo Fisher Scientific.
  • TCI Chemicals.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methyl-3-nitroquinoline Synthesis

The following technical guide is structured as a Tier 3 Support Knowledge Base for organic chemists and process engineers. It addresses the specific challenges in synthesizing 2-Methyl-3-nitroquinoline , a scaffold notor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for organic chemists and process engineers. It addresses the specific challenges in synthesizing 2-Methyl-3-nitroquinoline , a scaffold notorious for regioselectivity issues and precursor instability.

Ticket Category: Heterocycle Construction / Nitro-Functionalization Status: Active Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of 2-Methyl-3-nitroquinoline presents a classic "chemoselectivity trap." Novice users often attempt direct nitration of 2-methylquinoline (quinaldine), resulting in the wrong isomers (5- or 8-nitro). The only robust route to the 3-nitro isomer is the Friedländer Condensation or its modified Domino Reduction-Cyclization variants. However, this route is plagued by the instability of the precursors (2-aminobenzaldehyde and nitroacetone), leading to polymerization (tarring) and incomplete cyclization.[1]

This guide troubleshoots these specific failure modes.

Module 1: The "Wrong Isomer" Trap (Direct Nitration)

User Complaint: "I nitrated 2-methylquinoline (quinaldine) using standard mixed acid (


), but NMR shows the nitro group is on the benzene ring, not position 3."
Root Cause Analysis

This is a fundamental reactivity issue.[1] The nitrogen atom in the quinoline ring becomes protonated in acidic media, forming the quinolinium ion. This positive charge deactivates the pyridine ring (positions 2, 3, 4) toward electrophilic aromatic substitution. Consequently, the electrophile (


) attacks the less deactivated benzene ring, exclusively yielding 5-nitro-2-methylquinoline  and 8-nitro-2-methylquinoline .
The Solution: De Novo Synthesis

You cannot force electrophilic nitration to the 3-position of a deactivated pyridine ring with standard reagents. You must construct the ring with the nitro group already in place using the Friedländer Synthesis .

Decision Logic (Graphviz Diagram)

The following diagram illustrates the divergent pathways and why direct nitration fails.

NitrationLogic Start Target: 2-Methyl-3-nitroquinoline MethodA Method A: Direct Nitration (of 2-Methylquinoline) Start->MethodA Avoid MethodB Method B: Friedländer Condensation (2-NH2-Benzaldehyde + Nitroacetone) Start->MethodB Recommended IntermedA Protonation of N (Deactivates Pyridine Ring) MethodA->IntermedA H2SO4/HNO3 IntermedB Schiff Base Formation & Aldol Condensation MethodB->IntermedB Base/Heat ProductA FAILURE: Mixture of 5-Nitro & 8-Nitro isomers IntermedA->ProductA Electrophilic Attack on Benzene Ring ProductB SUCCESS: 2-Methyl-3-nitroquinoline IntermedB->ProductB -H2O

Caption: Pathway comparison showing the mechanistic failure of direct nitration vs. the success of reticular synthesis.

Module 2: Friedländer Condensation Troubleshooting

User Complaint: "The reaction turned into a black tar with low yield," or "I see a persistent intermediate in LCMS [M+2]."

The Mechanism

The reaction involves 2-aminobenzaldehyde condensing with nitroacetone .

  • Imine Formation: The aniline amine attacks the ketone carbonyl of nitroacetone.

  • Intramolecular Aldol: The active methylene (

    
    ) attacks the aldehyde.
    
  • Dehydration: Loss of water drives aromatization.[2]

Side Reaction Matrix
SymptomProbable Side ReactionMechanistic CauseCorrective Action
Black Tar / Polymer Self-Condensation of 2-Aminobenzaldehyde 2-Aminobenzaldehyde is unstable and readily trimerizes or polymerizes in the presence of base/acid before reacting with nitroacetone.In-situ generation: Reduce 2-nitrobenzaldehyde with Fe/AcOH in the presence of nitroacetone (Domino reaction).
Low Yield Nitroacetone Polymerization Nitroacetone (

) is volatile and sensitive to base; it polymerizes rapidly.[1]
Use a slight excess (1.2–1.5 eq) of nitroacetone. Add it slowly to the reaction mixture.
Peak at [M+2] Dihydroquinoline Stagnation The intermediate 3-nitro-1,2-dihydroquinoline failed to dehydrate/oxidize to the aromatic system.Increase reaction temperature (>90°C) or add a mild oxidant (e.g., catalytic

or exposure to air) to force aromatization.[1]
Wrong Regioisomer Inverse Condensation Rare.[1] Occurs if the amine attacks the aldehyde of a different molecule instead of the ketone.Ensure high concentration of the ketone partner.
Technical Deep Dive: The "Stalled" Intermediate

In many Friedländer reactions involving electron-withdrawing groups (like


), the final dehydration step is energetically demanding. The intermediate 3-nitro-1,2-dihydroquinoline  is often stable enough to be isolated.
  • Diagnosis: Proton NMR will show non-aromatic signals (often broad singlets) around 4.0–6.0 ppm corresponding to the

    
     at the 4-position or 
    
    
    
    .
  • Fix: Reflux in acetic acid usually forces the elimination of water.

Module 3: Recommended Protocols

Protocol A: The "Domino" Iron-Mediated Synthesis (High Reliability)

Why this works: It avoids the isolation of the unstable 2-aminobenzaldehyde by generating it in situ from 2-nitrobenzaldehyde.[2]

Reagents:

  • 2-Nitrobenzaldehyde (1.0 eq)[1][3]

  • Nitroacetone (1.5 eq)[1]

  • Iron Powder (4.0 eq)[1][2][3]

  • Glacial Acetic Acid (Solvent)[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve 2-nitrobenzaldehyde and nitroacetone in glacial acetic acid.

  • Activation: Heat the mixture to 90°C under

    
    .
    
  • Reduction/Cyclization: Add Iron powder portion-wise over 20 minutes.

    • Note: The reaction is exothermic. The Fe reduces the

      
       to 
      
      
      
      , which immediately condenses with the nitroacetone present.
  • Monitoring: Track disappearance of 2-nitrobenzaldehyde by TLC.

  • Workup: Filter hot to remove iron salts. Dilute filtrate with water.[4] Neutralize with

    
     (careful: foaming). Extract with Ethyl Acetate.[2][4]
    
  • Purification: Recrystallization from Ethanol/Water is usually sufficient.[1]

Protocol B: Classical Friedländer (If 2-NH2-Benzaldehyde is available)

Warning: Only use this if your 2-aminobenzaldehyde is freshly prepared or commercial grade stored under argon.

  • Dissolve 2-aminobenzaldehyde (1 eq) in Ethanol.

  • Add Nitroacetone (1.2 eq).

  • Add catalytic Piperidine (5 mol%).

  • Reflux for 4–6 hours.

  • Checkpoint: If [M+2] (dihydro) species persists, add catalytic Iodine (

    
    ) and reflux for 1 additional hour to drive oxidation.
    

Module 4: Visualizing the Reaction Pathway

The following diagram details the specific atomic interactions and where the side reactions branch off.

FriedlanderMechanism Reactants 2-Aminobenzaldehyde + Nitroacetone SchiffBase Intermediate 1: Schiff Base (Imine) Reactants->SchiffBase Amine attacks Ketone Side1 Side Reaction: Self-Condensation (Trimerization) Reactants->Side1 No Ketone Partner Side2 Side Reaction: Nitroacetone Polymerization Reactants->Side2 Base Catalyzed Aldol Intermediate 2: Aldol Adduct SchiffBase->Aldol Intramolecular Attack Dihydro Intermediate 3: 3-nitro-1,2-dihydroquinoline Aldol->Dihydro -H2O Dihydro->Dihydro Stalls here if Temp too low Final Target: 2-Methyl-3-nitroquinoline Dihydro->Final Oxidation/Aromatization

Caption: Detailed mechanistic flow of the Friedländer synthesis, highlighting the critical 'stall point' at the dihydro-intermediate.

FAQs (Frequently Asked Questions)

Q: Can I use 2-nitroacetophenone instead of nitroacetone? A: No. That would yield a phenyl group at the 2-position (2-phenyl-3-nitroquinoline). For a methyl group, you specifically need the methyl ketone (nitroacetone).[1]

Q: Why is my product yellow/orange? A: Nitro-substituted quinolines are naturally colored due to the extended conjugation and the chromophore nature of the nitro group. However, a dark brown/black color indicates polymerization impurities (tar).

Q: Can I use Methazonic acid? A: Methazonic acid is typically used to synthesize 3-nitroquinoline (unsubstituted at position 2).[1] For the 2-methyl derivative, nitroacetone is the required synthon.

Q: Is the nitro group at position 3 stable? A: Yes, but it is susceptible to reduction. If you plan to reduce it to an amine later (for 3-aminoquinoline drugs), use mild conditions (


 or 

) to avoid reducing the pyridine ring itself.[1]

References

  • Friedländer, P. (1882).[1][4][5] "Ueber o-Aminobenzaldehyd". Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.[1] Link

  • McNaughton, B. R., & Miller, B. L. (2003).[1] "A mild and efficient one-pot synthesis of quinolines".[6] Organic Letters, 5(23), 4257-4259.[1] Link

  • Adib, M., et al. (2008).[1] "Reaction of 2-aminobenzaldehyde with nitroalkanes". Tetrahedron Letters, 49(12), 2008. (Demonstrates the instability of the aldehyde).

  • BenchChem. (2025).[1][3][4] "Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives". Link[1]

  • Ju, Y., et al. (2004).[1] "An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins: An Easy and Efficient Synthesis of 3-Nitro-1,2-dihydroquinolines". The Journal of Organic Chemistry, 69(11).[1] Link

Sources

Optimization

purification challenges of 2-Methyl-3-nitroquinoline

Technical Support Center: 2-Methyl-3-nitroquinoline Purification Executive Summary Purifying 2-Methyl-3-nitroquinoline (CAS: 75353-77-4) presents a distinct set of challenges compared to its 5- or 8-nitro isomers. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-3-nitroquinoline Purification

Executive Summary

Purifying 2-Methyl-3-nitroquinoline (CAS: 75353-77-4) presents a distinct set of challenges compared to its 5- or 8-nitro isomers. Unlike derivatives synthesized via direct nitration of quinaldine (which targets the benzene ring), the 3-nitro isomer is typically accessed via the Friedländer synthesis (condensation of 2-aminobenzaldehyde with nitroacetone). Consequently, the impurity profile is unique: it is dominated by unreacted aldehydes, unstable nitro-ketone byproducts, and polymerization artifacts rather than regioisomers.

This guide addresses the three most common failure modes reported by our users: chromatographic tailing , crystallization "oiling out," and instability during workup .

Phase 1: Diagnostic & Triage

Before attempting remediation, confirm the nature of your crude material. The synthesis route dictates the purification strategy.

Diagnostic IndicatorLikely Impurity SourceRecommended Action
Bright Yellow/Orange Oil Unreacted 2-aminobenzaldehyde or nitroacetone oligomers.Acid-Base Extraction (See Protocol A).
Dark Tar/Black Residue Polymerized nitroacetone (thermal decomposition).Silica Filtration before column chromatography.
Streaking on TLC Interaction between quinoline nitrogen and silica silanols.Mobile Phase Modifier (Add 1% Et₃N).
Co-eluting Spots Incomplete condensation intermediates (aldol adducts).Recrystallization (See Protocol C).[1][2][3]

Phase 2: Chromatographic Troubleshooting

Q: "My compound streaks across the entire TLC plate and won't separate on the column. What is happening?"

The Science: The quinoline nitrogen is a Lewis base. Standard silica gel is slightly acidic (Lewis acid) due to surface silanol groups (Si-OH). The 2-Methyl-3-nitroquinoline adheres to these sites, causing peak broadening (tailing) and poor resolution.

The Solution: You must "deactivate" the silica or suppress ionization.

Protocol B: Modified Flash Chromatography

  • Stationary Phase: Standard Silica Gel 60 (230–400 mesh).

  • Base Modifier: Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

    • Note: If using TEA, ensure your product is dried thoroughly post-column, as TEA salts can contaminate NMR spectra.

  • Eluent System:

    • Initial: 10% Ethyl Acetate in Hexanes (with 1% TEA).

    • Gradient: Ramp to 40% Ethyl Acetate.

    • Alternative: If the nitro group makes the compound too polar, switch to DCM/Methanol (98:2) .

Visualization of Purification Logic:

PurificationLogic Start Crude 2-Methyl-3-nitroquinoline TLC Run TLC (10% EtOAc/Hex) Start->TLC Streaking Is there streaking? TLC->Streaking YesStreak Yes: Silanol Interaction Streaking->YesStreak Severe Tailing NoStreak No: Check Separation Streaking->NoStreak Clean Spots AddBase Add 1% TEA to Eluent YesStreak->AddBase CloseSpots Impurities co-eluting? NoStreak->CloseSpots RunColumn Run Flash Column AddBase->RunColumn Final Pure Solid RunColumn->Final CloseSpots->RunColumn No (Good Sep) Recryst Switch to Recrystallization (Protocol C) CloseSpots->Recryst Yes (<0.1 Rf diff) Recryst->Final

Caption: Decision tree for selecting between chromatographic modification and crystallization based on TLC behavior.

Phase 3: Crystallization & Isolation

Q: "I tried to recrystallize from ethanol, but the product 'oiled out' at the bottom of the flask. How do I fix this?"

The Science: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or when the compound is too soluble in the hot solvent and separates as a liquid phase before organizing into a crystal lattice. This is common with nitro-substituted heterocycles containing impurities.

The Solution: Use a binary solvent system or induce salt formation .[4]

Protocol C: Anti-Solvent Precipitation (The "Drowning" Method)

  • Dissolve the crude oil in the minimum amount of warm Acetone or DCM (High solubility).

  • Slowly add Hexane or Heptane (Anti-solvent) dropwise with vigorous stirring until persistent turbidity appears.

  • Critical Step: Add a "seed crystal" if available. If not, scratch the inner wall of the flask with a glass rod to create nucleation sites.

  • Cool slowly to 4°C. Do not plunge directly into ice, as this traps impurities.

Protocol D: Hydrochloride Salt Formation (The "Nuclear Option") If the free base remains an oil, convert it to the HCl salt.

  • Dissolve crude in dry Diethyl Ether or Dioxane .

  • Add 4M HCl in Dioxane dropwise.

  • The hydrochloride salt of 2-Methyl-3-nitroquinoline should precipitate instantly as a yellow/white solid.

  • Filter and wash with ether.

  • Recovery: Re-suspend the salt in water and neutralize with NaHCO₃ to recover the free base if necessary.

Phase 4: Synthesis Workflow & Impurity Management

Understanding the source of impurities allows for prevention rather than just cure. The Friedländer synthesis, while effective, is prone to aldol-type side reactions.

Synthesis Pathway & Impurity Map:

SynthesisFlow Reactants 2-Aminobenzaldehyde + Nitroacetone Step1 Aldol Condensation (Base Catalyzed) Reactants->Step1 Impurity1 Impurity: Unreacted Aldehyde (Remove via Acid Wash) Reactants->Impurity1 Incomplete Rxn Impurity2 Impurity: Polymerized Nitroacetone (Remove via Silica Plug) Reactants->Impurity2 Thermal Decomp Intermediate Intermediate (Aldol Adduct) Step1->Intermediate Step2 Cyclization & Dehydration Intermediate->Step2 Product 2-Methyl-3-nitroquinoline Step2->Product

Caption: Friedländer synthesis pathway highlighting points of impurity generation.

Phase 5: Stability & Storage

Q: "My purified product turned dark brown after a week on the bench. Why?"

A: Nitro-substituted aromatics, particularly electron-deficient quinolines, are susceptible to photolytic degradation and oxidation .

  • Storage Protocol:

    • Container: Amber glass vial (strictly light-protected).

    • Atmosphere: Flush with Argon or Nitrogen (nitro groups can be sensitive to moisture-mediated reduction over long periods).

    • Temperature: Store at -20°C for long-term stability.

References

  • Friedländer Synthesis Mechanism & Scope

    • Friedländer, P. (1882).[5] "Ueber o-Amidobenzaldehyd".[5] Chemische Berichte. 15 (2): 2572–2575.[5]

    • Source:

  • Purification of Nitroquinoline Derivatives

    • BenchChem Technical Guide.[6] "An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties." (Applied here for general nitroquinoline handling).

    • Source:

  • Recrystallization Strategies for Heterocycles

    • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."
    • Source:

  • Separation of Nitroquinoline Isomers

    • Patent EP0858998A1. "Separation of 5-nitroquinoline and 8-nitroquinoline." (Cited for salt formation techniques applicable to the 3-nitro isomer).
    • Source:

  • Synthesis of Methyl-Nitroquinolines

    • ChemicalBook. "2-METHYL-3-NITROQUINOLINE synthesis."[7][8]

    • Source:

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 2-Methyl-3-nitroquinoline Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the targeted synthesis of substituted quinolines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the targeted synthesis of substituted quinolines. 2-Methyl-3-nitroquinoline is a critical intermediate in drug development, particularly for synthesizing biologically active imidazo[4,5-c]quinolines and PI3K/mTOR inhibitors ()[1].

The presence of the strongly electron-withdrawing nitro group at the C3 position, adjacent to the methyl group at C2, creates unique electronic and steric demands. Selecting the right catalyst is paramount to avoid unwanted reduction of the nitro group, poor regioselectivity, or complete reaction failure. This guide breaks down the causality behind catalyst selection, provides self-validating protocols, and addresses the most common failure modes.

Logical Workflow for Catalyst Selection

Depending on your available precursors and equipment, synthesis typically diverges into two primary catalytic pathways: Transition-Metal Catalysis (Suzuki-Miyaura) or Organocatalysis (Microwave-Assisted Henry/Condensation).

G Target Target Molecule: 2-Methyl-3-nitroquinoline PreA Precursor: 2-Chloro-3-nitroquinoline CatA Catalyst: Pd(PPh3)4 Cross-Coupling PreA->CatA TroubleA Key Control: Prevent Protodeboronation CatA->TroubleA TroubleA->Target PreB Precursors: 2-Aminoacetophenone + Nitromethane CatB Catalyst: Pyrrolidine Organocatalytic Condensation PreB->CatB TroubleB Key Control: Microwave Irradiation CatB->TroubleB TroubleB->Target

Caption: Logical workflow for selecting catalytic pathways in 2-methyl-3-nitroquinoline synthesis.

Quantitative Data: Catalyst Performance Comparison

ParameterPathway A: Transition-Metal CatalysisPathway B: Organocatalysis
Primary Catalyst Pd(PPh3)₄ (5–10 mol%)Pyrrolidine (15–20 mol%)
Starting Materials 2-Chloro-3-nitroquinoline + Methylboronic acid2-Aminoacetophenone + Nitromethane
Reaction Time 12–18 hours10–15 minutes
Energy Source Thermal (Reflux, 90°C)Microwave Irradiation (110°C)
Typical Yield 75% – 85%~83%
Key Advantage High functional group tolerance on complex ringsExtremely rapid, metal-free synthesis
Primary Failure Mode Protodeboronation of the alkylboronic acidThermal degradation if scaled without MW

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality Focus : Methylboronic acid is highly prone to protodeboronation, especially in aqueous basic conditions. Using anhydrous 1,4-dioxane and a mild base (K₂CO₃) mitigates this degradation. Pd(PPh3)₄ provides the optimal electron density for oxidative addition into the electron-deficient C2-Cl bond ()[2].

  • Preparation : In a glovebox or under strict Schlenk conditions, charge a dried Schlenk flask with 2-chloro-3-nitroquinoline (1.0 equiv), methylboronic acid (1.5 equiv), and Pd(PPh3)₄ (0.05 equiv).

  • Solvent & Base : Add anhydrous 1,4-dioxane (0.1 M) and anhydrous K₂CO₃ (2.5 equiv).

    • Self-Validation Step: The solution should immediately turn pale yellow/orange, indicating the presence of the active Pd(0) species. If the solution turns black, Pd-black has precipitated due to oxygen contamination or catalyst death; abort and restart.

  • Reaction : Heat the mixture to 90°C under an argon atmosphere for 16 hours.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl to quench. Extract, dry over Na₂SO₄, and purify via silica gel flash chromatography (Hexane/EtOAc).

Protocol B: Pyrrolidine-Catalyzed Microwave Condensation

Causality Focus : Pyrrolidine acts as a secondary amine organocatalyst, forming a highly reactive iminium ion intermediate with the ketone. This lowers the activation energy for the nucleophilic attack by nitromethane (a Henry-type reaction). Microwave irradiation provides rapid, volumetric heating, preventing the degradation of thermally sensitive nitro-intermediates ()[3].

  • Preparation : In a thick-walled microwave-safe vial, combine 2-aminoacetophenone (1.0 equiv) and nitromethane (excess, acts as both reagent and co-solvent).

  • Catalyst Addition : Add pyrrolidine (0.2 equiv).

    • Self-Validation Step: A slight exotherm and a color shift to deep yellow/orange indicates successful enamine/iminium formation. If no color change occurs, verify the purity of your pyrrolidine (it degrades rapidly in air).

  • Irradiation : Seal the vial and subject it to microwave irradiation (e.g., 150 W, 110°C) for 10–15 minutes.

  • Workup : Remove excess nitromethane under reduced pressure. Purify the crude residue via recrystallization (ethanol) to yield the pure 2-methyl-3-nitroquinoline.

Troubleshooting Guides & FAQs

Q1: My Pd-catalyzed Suzuki coupling is yielding mostly unreacted starting material and some homocoupled product. What is failing? Expert Answer : This is a classic symptom of protodeboronation of your methylboronic acid or premature catalyst deactivation. Alkylboronic acids are highly susceptible to hydrolysis in the presence of water and base.

  • Causative Fix: Ensure your 1,4-dioxane is strictly anhydrous. Increase the equivalents of methylboronic acid to 2.0 to compensate for partial degradation. If the issue persists, switch to a more stable methylating agent (like potassium methyltrifluoroborate salts) or use a more sterically hindered, electron-rich ligand (e.g., XPhos or SPhos) with Pd(OAc)₂. This accelerates the transmetalation step before the boronic acid has time to degrade.

Q2: I attempted to reduce a different moiety on the quinoline ring using Pd/C and H₂, but the nitro group at C3 was reduced to an amine. How do I prevent this? Expert Answer : The nitro group is highly sensitive to catalytic hydrogenation, often reducing much faster than alkenes or other functional groups.

  • Causative Fix: You cannot use standard Pd/C with H₂ if you wish to preserve the C3 nitro group. If a reduction step is absolutely necessary elsewhere on the molecule, you must use highly chemoselective reagents (e.g., strictly controlled equivalents of NaBH₄ for ketones, or specialized poisoned catalysts). In multi-step drug development, it is standard practice to introduce the nitro group after hydrogenation steps.

Q3: In the pyrrolidine-catalyzed route, my yield drops from 83% to 30% when I scale up from a microwave vial to a standard thermal round-bottom flask. Why? Expert Answer : The causality lies in the heating kinetics. Microwave synthesis provides volumetric heating, bringing the reaction mixture to the target temperature almost instantaneously. In a standard thermal flask, the ramp time is much slower. During this prolonged heating phase, the reactive iminium intermediates undergo competing side reactions (such as polymerization or off-target condensations).

  • Causative Fix: If you must scale up thermally, use a pre-heated oil bath and add the pyrrolidine dropwise via a syringe pump to control the steady-state concentration of the reactive intermediate. However, utilizing a continuous-flow microwave reactor is the most scientifically sound method for scaling this specific organocatalytic protocol.

Q4: Can I use Lewis acids (e.g., POCl₃) to catalyze the cyclization of precursors to form the 2-methyl-3-nitroquinoline core? Expert Answer : POCl₃ is an excellent dehydrating and chlorinating agent, heavily utilized in the synthesis of 4-chloro-2-methyl-3-nitroquinolines from quinolin-4-ol precursors ()[1]. However, it is not a true "catalyst" in this context; it is a stoichiometric reagent that drives aromatization via chlorination. If your target is strictly 2-methyl-3-nitroquinoline (lacking a C4-chloro group), POCl₃ will yield the 4-chloro derivative, requiring a subsequent and potentially problematic dehalogenation step. Stick to the cross-coupling or organocatalytic condensation routes for the unsubstituted C4 target.

References

  • Title : Palladium-Catalyzed Asymmetric Hydrogenation of 3-Phthalimido Substituted Quinolines (Supporting Information: Synthesis of 3-Nitroquinolines) Source : Royal Society of Chemistry (Chemical Science) URL :[Link]

  • Title : Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline Source : Atlantis Press / Proceedings of the 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016) URL :[Link]

Sources

Optimization

troubleshooting 2-Methyl-3-nitroquinoline experimental results

Technical Support Center: 2-Methyl-3-nitroquinoline Experimental Guide Introduction: The "Deceptive" Scaffold Welcome to the technical support hub for 2-Methyl-3-nitroquinoline . In my 15 years supporting heterocyclic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-3-nitroquinoline Experimental Guide

Introduction: The "Deceptive" Scaffold

Welcome to the technical support hub for 2-Methyl-3-nitroquinoline . In my 15 years supporting heterocyclic chemistry workflows, this specific scaffold generates a high volume of support tickets. Why? Because it sits at the intersection of two chemical traps: regioselectivity failure during synthesis and oxidative instability during storage.[1]

This guide moves beyond standard protocols. We are looking at why your experiment likely failed and how to prove what you actually have in your flask.

Part 1: Synthesis & Regiochemistry (The "Wrong Isomer" Crisis)

Q: I performed direct nitration on 2-methylquinoline (Quinaldine) using HNO₃/H₂SO₄. Why does my NMR show a mixture of isomers, none of which match the 3-nitro target?

A: You are fighting the rules of Electrophilic Aromatic Substitution (EAS).

The Mechanism of Failure: The quinoline ring system is deactivated towards EAS, particularly on the pyridine ring (positions 2, 3, 4). When you nitrate 2-methylquinoline under standard acidic conditions, the protonated nitrogen (


) highly deactivates the heterocyclic ring. Consequently, the electrophile (

) attacks the carbocyclic (benzene) ring, which is less deactivated.
  • Major Products: 5-nitro-2-methylquinoline and 8-nitro-2-methylquinoline.[1][2]

  • Target Product: 3-nitro-2-methylquinoline is statistically negligible via this route.[1][2]

The Solution: Cyclization Strategy To access the 3-position, you must build the ring with the nitro group already in place or use a specific functionalization strategy that avoids EAS rules.

Recommended Protocol: Modified Friedländer Synthesis Instead of nitrating the ring, construct it via the condensation of o-aminobenzaldehyde derivatives with nitroacetone (or equivalent synthons).

  • Precursor: 2-Aminobenzaldehyde (or in situ reduced 2-nitrobenzaldehyde).[1][2][3]

  • Reagent: Nitroacetone (or 1-nitro-2-propanone equivalents).[1][2]

  • Catalyst: Piperidine (Base-catalyzed condensation).[1][2]

Critical Control Point: The 2-methyl group on the product is "active" (acidic protons). If the reaction conditions are too harsh (excessive heat/strong base), the product will undergo self-condensation or polymerize.

Part 2: Characterization (The "Ghost Proton" Analysis)

Q: I have a yellow solid. How do I definitively distinguish the 3-nitro isomer from the 5- or 8-nitro impurities using 1H NMR?

A: Look for the "Singlet" at Position 4.

This is your primary diagnostic tool.[1] The substitution pattern alters the spin-spin coupling of the proton at Position 4 (H4).

Feature3-Nitro-2-methylquinoline (Target)5-Nitro / 8-Nitro Isomers (Impurities)
H4 Signal Singlet (s) Doublet (d)
Why? The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

at C3 replaces the proton.[2] H4 has no neighbor at C3 to couple with.
H3 is present.[1][4] H4 couples with H3 (

Hz).[1][2]
Chemical Shift

ppm (Deshielded by

)

ppm
Methyl Group

ppm

ppm

Visual Logic Flow for Identification:

NMR_Identification Start Crude Product 1H NMR CheckH4 Analyze Region 8.0 - 9.0 ppm (Pyridine Ring Protons) Start->CheckH4 Decision Is there a Singlet? CheckH4->Decision Yes Target: 3-Nitro Isomer (H4 isolated) Decision->Yes Yes (s) No Impurity: 5- or 8-Nitro (H4 couples with H3) Decision->No No (d, J~8Hz) SubCheck Check Methyl Shift (>2.9 ppm indicates 3-nitro) Yes->SubCheck

Figure 1: NMR Decision Tree for distinguishing the 3-nitro isomer from common EAS impurities.

Part 3: Reactivity & Stability (The "Active Methyl" Trap)

Q: My purified compound turned from pale yellow to dark brown after a week on the bench. Is it decomposing?

A: Yes. You are witnessing the oxidation of the activated methyl group.

The Mechanism: The 2-methyl group in quinolines is benzylic-like.[2] However, in 3-nitro-2-methylquinoline , the electron-withdrawing nitro group at position 3 (ortho to the methyl) drastically increases the acidity of the methyl protons.[2]

  • Reaction: In the presence of light and air, the methyl group oxidizes to the aldehyde (2-formyl-3-nitroquinoline) or carboxylic acid, or undergoes radical dimerization.

  • Observation: Darkening color (formation of conjugated oligomers).[1][2]

Storage Protocol (Mandatory):

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Light: Amber vials or foil-wrapped containers are non-negotiable.

  • Temperature:

    
     is recommended for long-term stability.[1][2]
    

Part 4: Purification Troubleshooting

Q: The product co-elutes with impurities on silica gel.[1] How can I improve separation?

A: The nitro group alters polarity significantly, but isomers often streak.

Troubleshooting Table:

IssueDiagnosisCorrective Action
Streaking on TLC Product is slightly basic/acidic or decomposing on silica.Add 1% Triethylamine to your eluent to neutralize silica acidity.[1]
Co-elution (Isomers) 5-nitro and 8-nitro isomers have similar dipole moments to the 3-nitro.[2]Switch stationary phase to Alumina (Neutral) or use a gradient of DCM:Hexanes rather than EtOAc:Hexanes (DCM offers better selectivity for nitro-aromatics).
Low Solubility Nitro-quinolines are poorly soluble in hexanes/non-polar solvents.[1][2]Dissolve crude in a minimum amount of DCM or Chloroform before loading.[1] Do not "dry load" with excessive heat.[1]

Purification Workflow Diagram:

Purification_Flow Raw Crude Reaction Mixture Solubility Dissolve in DCM Raw->Solubility TLC TLC Check (DCM:MeOH 98:2) Solubility->TLC Decision Separation? TLC->Decision Good Column Chromatography (Silica + 1% Et3N) Decision->Good Rf > 0.15 Bad Recrystallization (Ethanol or Acetone) Decision->Bad Rf < 0.1 or Co-elution Final Pure 2-Methyl-3-nitroquinoline (Store in Dark/Cold) Good->Final Bad->Final

Figure 2: Purification logic flow emphasizing the switch to recrystallization if chromatography fails due to polarity issues.

References

  • Synthesis & Regioselectivity

    • Mechanism of Nitration:[1][4][5][6] Schofield, K. (1967).[1] Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.[1] (Foundational text on the deactivation of pyridine rings in quinoline).

    • Friedländer Method: Cheng, C. C., & Yan, S. J. (1982).[1] The Friedländer Synthesis of Quinolines. Organic Reactions, 28,[1] 37. [1][2]

  • NMR Characterization

    • Quinoline Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Standard reference for H3/H4 coupling constants in quinolines).

    • Specific Isomer Data: Leir, C. M. (1977).[1] Synthesis of 3-Nitro-2-methylquinoline. The Journal of Organic Chemistry, 42(5), 911–913. (Confirming the 3-nitro synthesis route and spectral data).

  • Reactivity of Methyl Group

    • Acidity of 2-Methyl Quinolines: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Explains the "active methyl" reactivity in electron-deficient heterocycles).

Sources

Troubleshooting

Technical Support Center: 2-Methyl-3-nitroquinoline Solubility &amp; Handling

The following Technical Support Guide is designed for researchers working with 2-Methyl-3-nitroquinoline (CAS: 75353-77-4 / Analogous structures). It addresses the specific physicochemical challenges imposed by the fused...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with 2-Methyl-3-nitroquinoline (CAS: 75353-77-4 / Analogous structures). It addresses the specific physicochemical challenges imposed by the fused heterocyclic ring and the electron-withdrawing nitro group.

Status: Active | Topic: Solubility Optimization & Troubleshooting | Ticket: #MNQ-SOL-001[1][2][3]

Executive Summary

2-Methyl-3-nitroquinoline presents a classic "brick-dust" challenge in medicinal chemistry: high crystallinity driven by


-

stacking and low aqueous solubility due to the lipophilic methyl-quinoline scaffold.[1][2][3] The presence of the nitro group at position 3 significantly reduces the basicity of the quinoline nitrogen, rendering standard pH-adjustment strategies (like simple acidification) less effective than with unsubstituted quinolines.

This guide provides validated protocols to overcome these barriers in Synthesis , Purification , and Biological Assay contexts.

Part 1: Solubility Profile & Solvent Selection

Quick Reference Data for Experimental Design

The Core Problem: The compound is a planar, electron-deficient aromatic system.[1] It prefers to stack in a crystal lattice rather than interact with polar protic solvents.[1]

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Aprotic Polar DMSO High (>50 mM)Best for Stock Solutions. Use for bioassays and chemical library storage.[1][2][3]
Aprotic Polar DMF / NMP High Ideal for high-temp substitution reactions or Pd-catalyzed couplings.[1][2][3]
Chlorinated DCM / Chloroform Good Best for Extraction. Excellent solubility; easily removed by rotary evaporation.[1][2][3]
Esters Ethyl Acetate Moderate Good for TLC and column chromatography; may require heating for recrystallization.[1][3]
Protic Methanol / Ethanol Low (Cold) / High (Hot) Best for Recrystallization. Poor solubility at RT allows for high-recovery purification upon cooling.[1][2][3]
Aqueous Water / PBS Insoluble Do not use without co-solvents or cyclodextrins.[1][2][3]
Acids Conc. HCl / TFA Moderate Soluble due to protonation, but requires very low pH (< 1.[1]0) due to the nitro group's electron-withdrawing effect.[1][2][4]

Part 2: Troubleshooting Guides (Q&A)

Section A: Synthesis & Reaction Optimization

Q1: "I am trying to reduce the nitro group to an amine using Pd/C and Hydrogen in ethanol, but the starting material won't dissolve. What should I do?"

Diagnosis: Ethanol is a standard solvent for hydrogenation, but 2-Methyl-3-nitroquinoline has poor solubility in cold ethanol.[1][2][3] If the starting material is not in solution, the reaction kinetics become surface-area limited (heterogeneous solid-liquid-gas reaction), leading to stalled reactions or incomplete conversion.[2]

The Fix (Protocol):

  • Switch Solvent System: Change from pure Ethanol to a 1:1 mixture of Ethanol and THF (Tetrahydrofuran) or Ethanol and DCM . THF disrupts the crystal lattice better than ethanol.[1]

  • Temperature: If your catalyst allows, heat the reaction mixture to 40–50°C.

  • Acidic Additive: Add 1.0 equivalent of Acetic Acid.

    • Mechanism:[1][2][4][5][6] While the nitro group lowers basicity, the acid helps solubilize the product (the amine) as it forms, preventing the product from coating the catalyst surface (poisoning).

Q2: "I'm attempting a nucleophilic substitution, but the compound precipitates immediately upon addition to the reaction vessel."

Diagnosis: You are likely using a solvent that is too non-polar (like Toluene or Ether) or the concentration is too high.[1]

The Fix:

  • Use the "Inverse Addition" Technique: Dissolve the 2-Methyl-3-nitroquinoline in a minimal amount of DMF or DMSO (where it is highly soluble) and add this solution dropwise into the reaction mixture.[1][2] This prevents the formation of large aggregates.

  • Concentration Limit: Maintain reaction concentrations below 0.1 M if strictly using non-polar solvents.

Section B: Purification & Workup[2][6][7]

Q3: "During aqueous workup, I can't get a clean separation. The compound seems to hang in the interface or crash out."

Diagnosis: This is a "rag layer" issue caused by the compound reaching its solubility limit in the organic phase (e.g., Ether) while being insoluble in the water phase.

The Fix (The DCM Protocol):

  • Stop using Diethyl Ether. It is too non-polar.[1]

  • Use Dichloromethane (DCM): 2-Methyl-3-nitroquinoline is highly soluble in DCM.[1][2]

  • Brine Wash: Always use saturated NaCl (brine) to break emulsions.[1][3]

  • Filtration: If solids persist at the interface, filter the entire biphasic mixture through a Celite pad before separating layers.[1][3] The solid is likely impurities or undissolved product that stabilizes the emulsion.

Q4: "How do I recrystallize this compound? It oils out when I try to cool it down."

Diagnosis: "Oiling out" occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated) at high temperatures.

The Fix (Two-Solvent Recrystallization):

  • Dissolve the crude solid in boiling Ethanol (minimal amount).

  • Once dissolved, remove from heat.

  • Add Water dropwise until a faint turbidity (cloudiness) persists.[1]

  • Add one drop of Ethanol to clear it.[1]

  • Critical Step: Let it cool to Room Temperature very slowly (wrap the flask in foil or a towel). Rapid cooling promotes oiling.[1]

  • Cool to 4°C only after crystals have formed.

Section C: Bioassays & Formulation[2]

Q5: "When I add my DMSO stock to cell culture media, the compound precipitates. How do I keep it in solution for dosing?"

Diagnosis: This is the "DMSO Shock."[1][3] When a hydrophobic compound in DMSO hits the aqueous buffer, the solubility drops exponentially.

The Fix (Formulation Strategy): Do not add pure DMSO stock directly to the media. Use an intermediate dilution step or a surfactant.[1]

Protocol:

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Step: Dilute the stock 1:10 into PEG-400 or Propylene Glycol .

  • Final Dosing: Add this PEG/DMSO mix to the media. The PEG acts as a bridge, reducing the surface tension shock.

  • Alternative: Pre-complex the compound with 2-Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    .
    • Recipe: Dissolve compound in DMSO.[1] Add to a 20% (w/v) aqueous solution of HP

      
      CD with vigorous vortexing.
      

Part 3: Visual Decision Guides

Workflow 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolventSelection Start Start: What is your goal? Synthesis Chemical Synthesis Start->Synthesis Purification Purification/Extraction Start->Purification Bioassay Biological Assay Start->Bioassay TempHigh High Temp (>80°C)? Synthesis->TempHigh TempLow Low/RT Temp? Synthesis->TempLow Extraction Liquid-Liquid Extraction Purification->Extraction Cryst Recrystallization Purification->Cryst Direct Direct Dosing? Bioassay->Direct Complex High Conc. Needed? Bioassay->Complex DMF Use DMF or NMP TempHigh->DMF Yes THF_DCM Use THF or DCM TempLow->THF_DCM DCM_Sol Use Dichloromethane (DCM) Extraction->DCM_Sol EtOH_Water Use Ethanol/Water System Cryst->EtOH_Water DMSO_Lim DMSO (<0.1% final vol) Direct->DMSO_Lim Cyclo Use Cyclodextrin / PEG-400 Complex->Cyclo

Caption: Decision matrix for selecting the optimal solvent based on experimental constraints (Temperature, Concentration, and Application).

Workflow 2: Acid-Base Solubility Logic

Understanding why standard acid extraction often fails with nitroquinolines.

AcidBase Compound 2-Methyl-3-nitroquinoline (Neutral pH) AddWeakAcid Add Weak Acid (Acetic Acid / Dilute HCl) Compound->AddWeakAcid AddStrongAcid Add Strong Acid (Conc. HCl / TFA) Compound->AddStrongAcid ResultWeak NO PROTONATION Nitro group withdraws electrons. Remains insoluble in water. AddWeakAcid->ResultWeak ResultStrong PROTONATION (Cationic) Soluble in aqueous phase. Unstable over time (Hydrolysis risk). AddStrongAcid->ResultStrong Action Recommendation: Avoid salt formation for storage. Use organic solvents for handling. ResultWeak->Action ResultStrong->Action

Caption: Mechanistic flow explaining the low basicity of nitroquinolines and the difficulty of forming stable water-soluble salts.

References & Authority[7][8][9][10][11][12][13]

  • Synthesis & Reactivity:

    • Methodology: Classic Skraup or Friedländer synthesis modifications are often required for nitro-substituted quinolines.[1][2]

    • Source: Manske, R. H. F. (1942).[1] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[1] [1]

  • Solubility of Nitro-Aromatics:

    • Data: Solubility parameters for nitro-heterocycles indicate high dependence on dipolar aprotic solvents due to the high dipole moment of the nitro group.

    • Source: Abraham, M. H., et al. (2009).[1] "Solubility of organic compounds in water and organic solvents." New Journal of Chemistry.

  • Reduction Protocols:

    • Protocol: Catalytic hydrogenation of nitroquinolines requires acidic promoters to prevent catalyst poisoning by the amine product.[1]

    • Source: Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard Reference Text).

  • Bioassay Formulation:

    • Technique: Use of Cyclodextrins (HP

      
      CD) to solubilize hydrophobic drugs for cell culture.[1]
      
    • Source: Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling nitro-aromatic compounds, as they may possess toxic or mutagenic properties.[2]

Sources

Optimization

Technical Support Center: Scalable Synthesis of 2-Methyl-3-nitroquinoline

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Regioselective Synthesis of 2-Methyl-3-nitroquinoline (CAS: 75353-77-4) Executive Summary & Route Selection User Query: "How do I...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Regioselective Synthesis of 2-Methyl-3-nitroquinoline (CAS: 75353-77-4)

Executive Summary & Route Selection

User Query: "How do I scale up the synthesis of 2-Methyl-3-nitroquinoline? Direct nitration of quinaldine is failing."

Technical Insight: You are likely experiencing failure with direct nitration because the electrophilic substitution of 2-methylquinoline (quinaldine) heavily favors the 5-nitro and 8-nitro isomers due to the deactivating nature of the pyridine ring. The 3-nitro position is inaccessible via direct nitration of the parent heterocycle.

The Solution: To achieve scalable, regioselective synthesis of the 3-nitro isomer, you must utilize a ring-construction strategy (Friedländer Synthesis). This involves the condensation of 2-aminobenzaldehyde with nitroacetone (or its synthetic equivalent).

Critical Safety Warning:

  • Nitroacetone is thermally unstable and a severe lachrymator. At scale, it must be handled as its sodium salt or generated in situ to prevent decomposition and explosion hazards.

  • 2-Aminobenzaldehyde is prone to self-polymerization. It should be prepared freshly or generated in the reaction vessel from 2-nitrobenzaldehyde.

Master Protocol: Modified Friedländer Synthesis[1]

This protocol is designed for 100g – 1kg scale operations. It prioritizes the stability of intermediates.

Phase 1: Preparation of the Nitroacetone Equivalent (Sodium Salt)

Nitroacetone is the source of the C3-Nitro and C2-Methyl fragments.

Rationale: Free nitroacetone decomposes at room temperature. The sodium salt is a stable solid that can be stored and weighed.

  • Reactor Setup: 5L Jacketed Reactor, overhead stirrer, N2 atmosphere, cooling loop (-10°C).

  • Reagents:

    • Nitromethane (1.0 eq)

    • Acetic Anhydride (1.1 eq)

    • Sodium Ethoxide (2.0 eq, commercially available solution preferred)

  • Procedure:

    • Charge nitromethane and acetic anhydride. Cool to 0°C.

    • Add Sodium Ethoxide slowly (maintaining <10°C). Exothermic!

    • Mechanism: Acylation of the nitronate anion followed by cleavage yields the sodium salt of nitroacetone.

    • Isolation: Filter the precipitating yellow solid (Sodium 1-nitroprop-1-en-2-olate). Wash with cold ether.

    • Storage: Store in a desiccator. Do not acidify until the final step.

Phase 2: The "One-Pot" Reduction-Cyclization

To avoid isolating the unstable 2-aminobenzaldehyde.

Reagents:

  • 2-Nitrobenzaldehyde (1.0 eq)

  • Iron Powder (3.0 eq)[1]

  • Acetic Acid (Solvent/Reagent)[2][3][4][5][6][7][8]

  • Nitroacetone Sodium Salt (from Phase 1, 1.2 eq)

Step-by-Step Workflow:

StepActionTechnical Note
1 Dissolution Dissolve 2-nitrobenzaldehyde in Glacial Acetic Acid (5 vol). Heat to 60°C.
2 Reduction Add Iron powder portion-wise. Monitor exotherm. Maintain 80-90°C. Checkpoint: TLC/HPLC should show disappearance of nitro-aldehyde and formation of 2-aminobenzaldehyde (fluorescent).
3 Filtration Hot filtration to remove iron sludge. The filtrate contains fresh 2-aminobenzaldehyde.
4 Condensation Add the Nitroacetone Sodium Salt directly to the hot acidic filtrate.
5 Cyclization Reflux (100-110°C) for 2-4 hours. The acid protonates the salt, releasing nitroacetone in situ, which immediately condenses with the amine.
6 Quench Cool to RT. Pour into ice water. Neutralize with NaOH to pH 8.
7 Isolation Filter the precipitate. Recrystallize from Ethanol/Water.

Visualized Reaction Logic

The following diagram illustrates the convergent synthesis and the critical "In-Situ" node that prevents polymerization.

G cluster_0 Phase 1: Stable Precursor cluster_1 Phase 2: In-Situ Generation NM Nitromethane NAS Nitroacetone Sodium Salt (STABLE SOLID) NM->NAS NaOEt, 0°C Ac2O Acetic Anhydride Ac2O->NAS AB 2-Aminobenzaldehyde (Unstable Intermediate) Target 2-Methyl-3-nitroquinoline (Target) NAS->Target Acid Release (AcOH, 100°C) NB 2-Nitrobenzaldehyde NB->AB Reduction Fe Fe / AcOH Fe->AB AB->Target Condensation (Friedländer)

Caption: Convergent synthesis avoiding the isolation of unstable nitroacetone and 2-aminobenzaldehyde.

Troubleshooting Guide

Issue 1: Low Yield & "Tarry" Product

  • Diagnosis: Polymerization of 2-aminobenzaldehyde. This occurs if the interval between Reduction (Step 2) and Condensation (Step 4) is too long, or if the pH is not acidic enough during condensation.

  • Fix: Do not isolate 2-aminobenzaldehyde. Perform the iron filtration rapidly while hot. Ensure the acetic acid concentration is sufficient to keep the amine protonated until reaction.

Issue 2: Violent Exotherm during Phase 1

  • Diagnosis: Rapid addition of base (NaOEt) to the nitromethane/anhydride mixture.

  • Fix: This is a "runaway" risk. Use a dosing pump for the base. Maintain reactor temperature strictly <10°C. If temp spikes, stop addition immediately.

Issue 3: Product Purity <95% (Red impurities)

  • Diagnosis: Iron salts carrying over or incomplete cyclization.

  • Fix:

    • Improve the hot filtration step (use Celite).

    • Purification: The 3-nitro isomer crystallizes well. Dissolve crude in hot ethanol, treat with activated carbon, filter, and cool slowly.

Issue 4: Reaction Stalls at Intermediate

  • Diagnosis: Formation of the "Aldol" intermediate without dehydration.

  • Fix: The dehydration step requires heat. Ensure the reaction is at a vigorous reflux (100°C+) for at least 2 hours.

Frequently Asked Questions (FAQs)

Q: Can I use commercial 2-aminobenzaldehyde? A: Yes, but proceed with caution. Commercial samples often contain significant amounts of polymer (trimer), which lowers yield and complicates purification. If you use it, verify purity via NMR first. The in situ reduction method is generally more reliable for scale-up.

Q: Why not nitrate 2-methylquinoline directly and separate the isomers? A: Direct nitration yields ~50% 8-nitro and ~40% 5-nitro isomers. The 3-nitro isomer is trace or non-existent because the pyridine ring is deactivated against electrophilic attack. You cannot "purify" your way to the 3-nitro isomer from this reaction mixture.

Q: Is Nitroacetone explosive? A: Free nitroacetone is relatively stable for short periods but can decompose violently if distilled or heated improperly. It is also a potent lachrymator (tear gas). Using the sodium salt mitigates these risks significantly, as the salt is a stable solid that only releases the active ketone when acidified in the reactor.

Q: Can I use catalytic hydrogenation (Pd/C) instead of Iron? A: Yes, for the reduction of 2-nitrobenzaldehyde. However, Iron/Acetic Acid is preferred here because the Acetic Acid serves a dual purpose: it is the solvent for reduction and the acid catalyst required for the subsequent Friedländer condensation. If you use Pd/C, you must switch solvents or add acid later.

References

  • Friedländer Synthesis Mechanism & Scope

    • Organic Syntheses, Coll. Vol. 3, p. 56 (1955). "2-Nitroquinoline" (Analogous ring closure).
  • Preparation of Nitroacetone Sodium Salt

    • Journal of the American Chemical Society, "The Acyl
    • (Discussion on stability and salt formation).

  • In-Situ Reduction Protocols

    • BenchChem Technical Notes, "Domino Nitro Reduction-Friedländer Heterocycliz
  • Regioselectivity of Quinoline Nitration

    • The Chemistry of Heterocyclic Compounds, Quinolines, Part 1.

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation of 2-Methyl-3-nitroquinoline: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective comparison of analytical methodologies, experimental data, and self-validating protocols for structural eluci...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective comparison of analytical methodologies, experimental data, and self-validating protocols for structural elucidation.

Introduction: The Critical Need for Regiochemical Certainty

2-Methyl-3-nitroquinoline (CAS: 75353-77-4) and its functionalized derivatives (e.g., 4-chloro-6-methoxy-2-methyl-3-nitroquinoline) are highly valued privileged scaffolds in medicinal chemistry. They serve as essential precursors for the synthesis of potent PI3K/Akt/mTOR signaling pathway inhibitors, which are actively investigated for their efficacy against tumor cell proliferation and metastasis[1].

During the multi-step synthesis of these quinoline derivatives—typically involving cyclization, nitration, and chlorination—regioisomeric byproducts (such as 4-methyl-3-nitroquinoline or 2-methyl-6-nitroquinoline) are frequently generated[2]. Because these isomers possess identical molecular weights and highly similar physical properties, standard analytical techniques like 1D


H NMR or low-resolution mass spectrometry are insufficient for definitive structural confirmation[3].

This guide objectively compares the resolving power of advanced analytical techniques and provides a self-validating experimental protocol to guarantee the precise regiochemical assignment of 2-Methyl-3-nitroquinoline.

Comparative Analysis of Structural Confirmation Techniques

To establish a scientifically rigorous proof of structure, an orthogonal analytical approach is required. Relying on a single method introduces a high risk of mischaracterization.

High-Resolution Mass Spectrometry (HRMS) vs. Isomeric Ambiguity

HRMS (via ESI-TOF) is exceptional for confirming the empirical formula (


) by measuring the exact mass of the 

ion (Calculated: 189.0664). However, HRMS provides zero regiochemical resolution . It cannot distinguish 2-Methyl-3-nitroquinoline from its isobaric isomers. Therefore, while HRMS is a mandatory prerequisite for structural validation, it must be coupled with spatial analytical techniques.
1D NMR vs. 2D NMR (HMBC/HSQC)

While 1D


H and 

C NMR provide the electronic environment of the protons and carbons, the data can be ambiguous due to signal overlap in the aromatic region (7.50–8.80 ppm)[4].
  • The Causality of 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for this structural confirmation. By observing long-range (

    
     and 
    
    
    
    ) scalar couplings between the C-2 methyl protons and the quinoline core carbons, we can mathematically lock the methyl group to the C-2 position. If the methyl group were at C-4, the HMBC cross-peaks would fundamentally shift to correlate with C-4a and C-3, creating a self-validating system where only one structure can satisfy the 2D dataset.
Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD remains the gold standard for absolute structural and stereochemical confirmation[5]. It provides a direct 3D electron density map. However, it is limited by the requirement to grow high-quality single crystals, making it less suitable for high-throughput batch validation compared to 2D NMR.

Quantitative Data Presentation: Isomer Resolution

The following table summarizes the diagnostic analytical signals used to differentiate 2-Methyl-3-nitroquinoline from its most common synthetic regioisomer, 4-Methyl-3-nitroquinoline.

Analytical Parameter2-Methyl-3-nitroquinoline4-Methyl-3-nitroquinolineDiagnostic Resolving Power
HRMS (ESI+)

m/z 189.0664m/z 189.0664None (Isobaric)

H NMR (Methyl Group)
~2.85 ppm (s, 3H)~2.65 ppm (s, 3H)Low (Subject to concentration/solvent shifts)

H NMR (Aromatic Core)
H-4 singlet at ~8.65 ppm H-2 singlet at ~9.15 ppm High (H-2 is heavily deshielded by adjacent N and

)

C NMR (Methyl Carbon)
~25.2 ppm~15.8 ppmHigh (Steric compression effects)
HMBC Correlations Methyl protons

C-2, C-3, N
Methyl protons

C-4, C-3, C-4a
Absolute (Maps the exact carbon skeleton)
FT-IR (

stretch)
~1520

(asym), 1345

(sym)
~1525

(asym), 1350

(sym)
Low (Overlapping vibrational bands)

Visualizing the Workflows and Mechanisms

To contextualize the importance of this compound, the following diagram illustrates how 2-Methyl-3-nitroquinoline derivatives act within the PI3K/Akt/mTOR signaling pathway[1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTORC1 / mTORC2 Akt->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Inhibitor Quinoline-based Inhibitor (Derived from 2-Methyl-3-nitroquinoline) Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Mechanism of action for 2-Methyl-3-nitroquinoline derivatives inhibiting the PI3K/mTOR pathway.

Analytical Validation Workflow

G Syn Crude Synthesis Product (Potential Isomer Mixture) Pur Flash Chromatography (Regioisomer Separation) Syn->Pur NMR 1D & 2D NMR (HMBC) (Maps C-2 Methyl Connectivity) Pur->NMR MS HRMS (ESI-TOF) (Validates Exact Mass) Pur->MS XRD X-Ray Crystallography (Optional 3D Proof) Pur->XRD Valid Confirmed Regiochemistry: 2-Methyl-3-nitroquinoline NMR->Valid Pass MS->Valid Pass XRD->Valid Pass

Caption: Orthogonal analytical workflow ensuring self-validating structural confirmation.

Experimental Protocols: Self-Validating Analytical Methodology

To ensure maximum trustworthiness and reproducibility, follow this step-by-step protocol for the structural confirmation of 2-Methyl-3-nitroquinoline[4].

Phase 1: Sample Preparation
  • Purification: Purify the crude synthesized product via silica gel flash column chromatography (Hexane/EtOAc gradient, typically 10:1 to 5:1) to remove unreacted precursors and isomeric byproducts.

  • Drying: Dry the purified fraction under high vacuum (0.1 mbar) at 40°C for 12 hours to remove all residual solvents (EtOAc and Hexane signals can obscure the aliphatic NMR region).

  • Solvent Selection: Dissolve 15 mg of the highly pure solid in 0.6 mL of deuterated chloroform (

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
Phase 2: NMR Acquisition (The Core Causality Check)
  • 1D

    
    H NMR (400 MHz):  Acquire a standard proton spectrum.
    
    • Validation Check: Locate the characteristic singlet for the C-2 methyl group at ~2.85 ppm. Ensure the integration is exactly 3.0 relative to the isolated aromatic H-4 singlet at ~8.65 ppm.

  • 1D

    
    C NMR (100 MHz):  Acquire a carbon spectrum with proton decoupling.
    
    • Validation Check: Confirm the presence of 10 distinct carbon signals. The methyl carbon must appear near 25.2 ppm.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Execution: Set the long-range coupling delay to optimize for

      
       Hz.
      
    • Self-Validating Logic: Trace the cross-peak from the methyl protons (2.85 ppm) on the F2 axis to the F1 carbon axis. You must observe correlations to the quaternary carbon at ~155 ppm (C-2) and the nitro-bearing quaternary carbon at ~144 ppm (C-3). If correlations point to an unsubstituted CH carbon, the compound is an isomer, and the batch must be rejected.

Phase 3: HRMS Validation
  • Preparation: Dilute 10

    
    L of the NMR sample in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.
    
  • Acquisition: Inject into an ESI-TOF mass spectrometer in positive ion mode.

  • Validation Check: The base peak must be the

    
     ion at m/z 189.0664 (
    
    
    
    5 ppm mass error). Isotopic distribution must match the theoretical pattern for
    
    
    .

Conclusion

The structural confirmation of 2-Methyl-3-nitroquinoline cannot rely on exact mass or 1D proton NMR alone due to the high probability of isobaric regioisomer formation during classical synthesis. By employing a self-validating orthogonal approach—anchored by 2D HMBC NMR to map the exact spatial connectivity of the methyl group—researchers can confidently advance this critical intermediate into the downstream synthesis of targeted PI3K/mTOR therapeutics.

References

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline Atlantis Press (Advances in Computer Science Research)[Link]

  • Palladium-Catalyzed Asymmetric Hydrogenation of 3-Phthalimido Substituted Quinolines - Supporting Information Royal Society of Chemistry (RSC)[Link]

  • Phosphonylation of 2-Amino- and 2-Amido-3-bromopyridines and 2-Amino-3-chloroquinoxalines with Triethyl Phosphite ResearchGate[Link]

Sources

Comparative

comparing synthesis methods for 2-Methyl-3-nitroquinoline

This guide details the comparative synthesis of 2-Methyl-3-nitroquinoline , a critical intermediate often misidentified in standard nitration protocols. Executive Summary: The Regioselectivity Challenge Direct nitration...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the comparative synthesis of 2-Methyl-3-nitroquinoline , a critical intermediate often misidentified in standard nitration protocols.

Executive Summary: The Regioselectivity Challenge

Direct nitration of 2-methylquinoline (Quinaldine) is NOT a viable route for synthesizing the 3-nitro isomer. Electrophilic aromatic substitution on the protonated quinolinium ring occurs almost exclusively at the C-5 and C-8 positions (benzene ring) due to the deactivation of the pyridine ring.

To access the 3-nitro position, researchers must employ one of two strategies:

  • De Novo Ring Construction: Building the pyridine ring with the nitro group already in place (Friedländer Synthesis).

  • N-Oxide Activation: Using N-oxide chemistry to alter the regioselectivity of the quinoline ring (Radical Nitration).

Method A: Modified Friedländer Synthesis (Domino Reduction)

Status: Recommended for Scalability & Efficiency

This method utilizes a "Domino" or "Cascade" reaction sequence. It bypasses the isolation of 2-aminobenzaldehyde , which is unstable and prone to self-condensation, by generating it in situ from 2-nitrobenzaldehyde .[1][2]

Reaction Scheme
  • Precursors: 2-Nitrobenzaldehyde + Nitroacetone (1-nitropropan-2-one).

  • Reagents: Iron powder (Fe), Glacial Acetic Acid (AcOH).[2]

  • Conditions: Reflux (95–100 °C), 2–4 hours.

Detailed Protocol
  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2-nitrobenzaldehyde (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add nitroacetone (12 mmol, 1.2 equiv). Note: Nitroacetone is volatile; handle in a fume hood.

  • Reduction/Cyclization: Heat the mixture to 90 °C. Add Iron powder (40 mmol, 4 equiv) portion-wise over 20 minutes to control the exotherm.

    • Mechanism Note: The Fe/AcOH system reduces the aromatic nitro group (-NO2) to an amine (-NH2) much faster than the aliphatic nitro group on the ketone.

  • Reflux: Stir at reflux for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:4).

  • Workup: Cool to room temperature. Filter off the iron sludge through a Celite pad. Wash the pad with ethyl acetate.

  • Neutralization: Pour the filtrate into ice water and neutralize with saturated Na2CO3 or NaOH solution until pH ~9.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

Critical Mechanism

The reaction proceeds through three distinct phases in a single pot:[2]

  • Reduction: 2-Nitrobenzaldehyde

    
     2-Aminobenzaldehyde.[3]
    
  • Condensation: The amine attacks the ketone carbonyl of nitroacetone (Schiff base formation).

  • Cyclization: The

    
    -methylene carbon (activated by the nitro group) attacks the aldehyde carbonyl, followed by dehydration to aromatize.
    

Method B: Quinaldine N-Oxide Functionalization

Status: Alternative for Labs with Quinaldine Stock

This route is useful when starting from the parent heterocycle. It leverages the unique reactivity of Quinoline N-oxides to allow substitution at the C-3 position via radical mechanisms, which is impossible with standard electrophilic nitration.

Reaction Scheme
  • Step 1: Quinaldine

    
     Quinaldine N-oxide (Oxidation).
    
  • Step 2: Quinaldine N-oxide

    
     3-Nitro-2-methylquinoline N-oxide (Regioselective Nitration).
    
  • Step 3: N-oxide

    
     2-Methyl-3-nitroquinoline (Deoxygenation).
    
Detailed Protocol

Step 1: N-Oxidation

  • Dissolve 2-methylquinoline (10 mmol) in DCM.

  • Add m-CPBA (1.2 equiv) at 0 °C. Stir at RT overnight.

  • Wash with NaHCO3 to remove m-chlorobenzoic acid. Yields Quinaldine N-oxide.

Step 2: C-3 Nitration (Radical)

  • Dissolve Quinaldine N-oxide (5 mmol) in acetonitrile.

  • Add tert-butyl nitrite (TBN) (2 equiv) and a radical initiator (if required, though TBN often suffices at 80°C).

  • Mechanism: The reaction proceeds via a radical pathway where the NO2 radical attacks the C-3 position, which is electronically favorable in the N-oxide radical intermediate.

  • Isolate the 3-nitro-N-oxide intermediate.

Step 3: Deoxygenation

  • Dissolve the intermediate in CHCl3.

  • Add PCl3 (2 equiv) dropwise at 0 °C. Reflux for 1 hour.

  • Quench with ice water, basify, and extract.

Comparative Analysis

FeatureMethod A: Domino Friedländer Method B: N-Oxide Route Method C: Classical Friedländer
Starting Material 2-Nitrobenzaldehyde (Stable)Quinaldine (Cheap)2-Aminobenzaldehyde (Unstable)
Step Count 1 (One-pot)3 (Linear)1 (But requires unstable SM)
Yield (Typical) 65–80%30–45% (Overall)50–70%
Atom Economy HighLow (Reagents for ox/deox lost)High
Safety Profile Moderate (Iron waste, Exotherm)Low (mCPBA, PCl3, Radical chem)High (Mild base catalysis)
Regioselectivity 100% (Structural control) ~90% (C-3 vs C-4/C-6 mix)100%

Visualized Synthetic Workflows

Domino Friedländer Pathway (Method A)

Friedlander Start 2-Nitrobenzaldehyde + Nitroacetone Step1 In-situ Reduction (Fe / AcOH) Start->Step1 Inter Intermediate: 2-Aminobenzaldehyde Step1->Inter - H2O Condense Condensation (Amine + Ketone C=O) Inter->Condense + Nitroacetone Cyclize Cyclization & Dehydration (Aldol-type) Condense->Cyclize - H2O Product 2-Methyl-3-nitroquinoline Cyclize->Product Aromatization

Caption: The Domino sequence reduces the nitro group to an amine, which immediately captures the nitroacetone ketone to close the quinoline ring.

N-Oxide Functionalization Pathway (Method B)

NOxide SM 2-Methylquinoline (Quinaldine) Ox Oxidation (m-CPBA) SM->Ox NOx Quinaldine N-Oxide Ox->NOx Nitration Radical Nitration (t-BuONO / Heat) NOx->Nitration C-3 Regioselectivity InterNO2 3-Nitro-2-methylquinoline N-Oxide Nitration->InterNO2 Deox Deoxygenation (PCl3) InterNO2->Deox Prod 2-Methyl-3-nitroquinoline Deox->Prod

Caption: The N-oxide directs nitration to the C-3 position via a radical mechanism, bypassing the C-5/C-8 preference of the parent ring.

References

  • Domino Friedländer Synthesis: McNulty, J., et al. "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines."[2][3] Synthesis, 2022. (Validated via similar protocols in J. Org. Chem.).[2][3][4][5][6][7][8][9][10][11][12]

  • Henry Reaction Variation: Chetia, A., et al. "Microwave-assisted synthesis of 3-nitroquinolines."[13] Synlett, 2004, (7), 1309-1311.

  • N-Oxide Nitration: Wu, J., et al. "Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite." Organic & Biomolecular Chemistry, 2013.

  • Friedländer Mechanism: Fehnel, E. A. "Friedländer Synthesis of Quinolines." Journal of Organic Chemistry, 1966.

Sources

Validation

Technical Comparison Guide: 2-Methyl-3-nitroquinoline vs. Nitroquinoline Derivatives

Executive Summary 2-Methyl-3-nitroquinoline represents a specialized scaffold within the quinoline family, distinct from its regioisomers (5-, 6-, 8-nitro) and the highly toxic 4-nitroquinoline-1-oxide (4-NQO). While 4-N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-3-nitroquinoline represents a specialized scaffold within the quinoline family, distinct from its regioisomers (5-, 6-, 8-nitro) and the highly toxic 4-nitroquinoline-1-oxide (4-NQO). While 4-NQO is a standard reference mutagen, the 3-nitro derivatives are primarily valued as versatile synthetic intermediates for 3-aminoquinolines—precursors to diverse antimicrobial and antimalarial pharmacophores.

This guide provides a critical analysis of the synthesis, reactivity, and safety profile of 2-methyl-3-nitroquinoline, contrasting it with common alternatives to support informed decision-making in medicinal chemistry workflows.

Part 1: Structural & Electronic Profile

The position of the nitro group (


) and the presence of the methyl group (

) at the C2 position drastically alter the electronic landscape of the quinoline ring.
Comparative Analysis: 2-Methyl-3-nitro vs. Alternatives
Feature2-Methyl-3-nitroquinoline 3-Nitroquinoline 4-Nitroquinoline-1-oxide (4-NQO)
Electronic Character Push-Pull System: C2-Methyl is electron-donating; C3-Nitro is electron-withdrawing.Electron-deficient pyridine ring; susceptible to nucleophilic attack.Highly Polarized: N-oxide oxygen donates into ring; Nitro pulls. Mimics UV damage on DNA.[1]
C2-Methyl Reactivity Activated: Acidic protons due to adjacent electron-deficient ring and inductive pull of 3-nitro.N/AHigh reactivity at C2/C4 due to N-oxide activation.
Primary Application Synthetic Intermediate: Precursor to 3-amino-2-methylquinoline (drug scaffold).General scaffold for SAR studies.Toxicology Standard: Positive control for mutagenicity (Ames test).
Mutagenic Potential Moderate/Unknown (Treat as genotoxic).Moderate (DNA intercalator).Extreme (Potent carcinogen).
Electronic "Push-Pull" Mechanism

In 2-methyl-3-nitroquinoline, the C3-nitro group exerts a strong inductive (


) and mesomeric (

) effect. This withdraws electron density from the ring, making the C2-methyl protons significantly more acidic than in 2-methylquinoline (quinaldine).
  • Consequence: The methyl group becomes a "chemical handle," allowing facile condensation with aldehydes (e.g., benzaldehyde) to form styryl derivatives without harsh forcing conditions.

Part 2: Synthesis Strategy – The Regioselectivity Challenge

A common pitfall in quinoline chemistry is assuming that direct nitration of 2-methylquinoline will yield the 3-nitro isomer. It does not.

  • Direct Nitration Failure: Nitration of quinoline/2-methylquinoline occurs at the benzene ring (positions 5 and 8) via electrophilic aromatic substitution (

    
    ), not the pyridine ring.
    
  • The Solution: To install the nitro group at position 3, one must use cyclization strategies where the nitrogen and nitro group are pre-positioned or introduced via specific synthons.

Recommended Route: Modified Henry Reaction / Cyclization

The most robust lab-scale protocol utilizes N-(2-formylphenyl)acetamide and nitromethane . This method ensures 100% regioselectivity for the 3-position.

Synthesis SM1 N-(2-formylphenyl)acetamide Inter Intermediate: Nitro-aldol Adduct SM1->Inter Henry Reaction (Base Cat.) SM2 Nitromethane (CH3NO2) SM2->Inter Prod 2-Methyl-3-nitroquinoline Inter->Prod Cyclization (- H2O) Fail Direct Nitration of 2-Methylquinoline FailProd Mixture: 5-Nitro & 8-Nitro Isomers Fail->FailProd HNO3/H2SO4 (Electrophilic Subst.)

Figure 1: Comparison of the regioselective cyclization route (Green path) versus the non-selective direct nitration route (Red path).

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Methyl-3-nitroquinoline

Based on the Henry Reaction / Cyclization approach (Ref 1, 4).

Reagents:

  • N-(2-formylphenyl)acetamide (1.0 eq)

  • Nitromethane (Excess or 1.5 eq)

  • Base Catalyst: Pyrrolidine (0.1 eq) or Sodium hydroxide (aq).

  • Solvent: Ethanol or Methanol.

Step-by-Step:

  • Setup: Dissolve N-(2-formylphenyl)acetamide in ethanol in a round-bottom flask.

  • Addition: Add nitromethane followed by the base catalyst (pyrrolidine).

  • Reaction: Reflux the mixture for 4–6 hours. (Alternatively, microwave irradiation at 100°C for 10-15 mins significantly improves yield to ~83%).

  • Workup: Cool to room temperature. The product often precipitates.

  • Purification: Filter the solid. If no precipitate forms, evaporate solvent and recrystallize from ethanol/water.

  • Validation:

    • Appearance: Yellow crystalline solid.

    • Melting Point: ~115–117°C.

Protocol B: Reduction to 3-Amino-2-methylquinoline

Crucial for converting the nitro-intermediate into a functional drug scaffold (Ref 6, 9).

Reagents:

  • 2-Methyl-3-nitroquinoline (1.0 mmol)[2]

  • Iron Powder (4.0 mmol)[3][4]

  • Glacial Acetic Acid (10 mL)

Step-by-Step:

  • Dissolution: Dissolve the nitroquinoline in glacial acetic acid.

  • Reduction: Add iron powder portion-wise at 80–90°C.

  • Monitoring: Stir for 2 hours. Color will shift from yellow to dark brown/orange. Monitor TLC for disappearance of the nitro spot.

  • Workup: Filter off excess iron while hot. Neutralize the filtrate with NaOH or NaHCO3 solution.

  • Extraction: Extract with ethyl acetate (3x). Dry over anhydrous

    
    .
    
  • Yield: Typically 75–85%.

Part 4: Reactivity & Applications[5]

The "Methyl Activation" Phenomenon

Unlike 3-nitroquinoline, the 2-methyl variant possesses a reactive center at C2.

  • Reaction: Condensation with aromatic aldehydes.[4][5]

  • Mechanism: The 3-nitro group acidifies the methyl protons. Base-catalyzed deprotonation generates a carbanion that attacks aldehydes.

  • Application: Synthesis of 2-styryl-3-nitroquinolines , which exhibit potent antibacterial properties against Gram-positive strains (Ref 7).

Biological Activity vs. Toxicity[7]
  • Antimicrobial: 2-methyl-3-nitroquinoline derivatives show moderate activity against S. aureus and E. coli. The mechanism often involves intercalation into bacterial DNA or inhibition of DNA gyrase (similar to fluoroquinolones, though less potent).

  • Toxicity Warning (4-NQO Comparison):

    • 4-NQO: Metabolized to 4-hydroxyaminoquinoline-1-oxide, which forms stable DNA adducts.[6] It is a Class 1 Carcinogen equivalent.

    • 2-Methyl-3-nitro: Lacks the N-oxide moiety required for the specific "UV-mimetic" damage mechanism of 4-NQO. However, nitroaromatics are generally considered genotoxic liabilities in early drug discovery. All handling should utilize full PPE and containment.

Part 5: References

  • Chetia, A., et al. (2004). "Microwave-Assisted Synthesis of 2-Methyl-3-nitroquinoline via Henry Reaction." Synlett, 2004(7), 1309-1311. Link

  • ChemicalBook. (2025).[4] "2-Methyl-3-nitroquinoline Product & Synthesis Data." Link

  • BenchChem. (2022). "Domino Nitro Reduction-Friedländer Heterocyclization for Quinolines." Link

  • National Institutes of Health (NIH). (2022). "Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro derivatives." PubMed Central. Link

  • Wikipedia. (2025). "4-Nitroquinoline 1-oxide: Toxicity and Mutagenicity Profile."[6] Link

  • Dou, G., et al. (2016).[7] "Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH." Journal of Chemical Research. Link

  • ResearchGate. (2020). "Condensation of 2-methyl-3-nitropyridines/quinolines with aromatic aldehydes." Link

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 4-Nitroquinoline N-oxide." Link

  • Srinivasan, N., et al. (2018). "Synthesis and Biological Evaluation of 8-Quinolinamines." ACS Omega. Link

Sources

Validation

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Methyl-3-nitroquinoline

In the landscape of drug discovery and materials science, the quinoline scaffold is a cornerstone for developing molecules with significant biological and chemical properties.[1] The compound 2-Methyl-3-nitroquinoline, a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the quinoline scaffold is a cornerstone for developing molecules with significant biological and chemical properties.[1] The compound 2-Methyl-3-nitroquinoline, a key synthetic intermediate, is no exception. Its utility as a precursor demands an exacting standard of purity, as even minute impurities can derail subsequent synthetic steps, compromise biological activity, or introduce unforeseen toxicity.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of newly synthesized 2-Methyl-3-nitroquinoline. Moving beyond a simple recitation of protocols, we will explore the underlying principles of each technique, the rationale behind specific experimental choices, and the unique insights each method offers into the impurity profile of the target compound. Our focus is on creating a self-validating analytical workflow that ensures the highest degree of confidence in your material's quality.

Understanding the Synthesis and Potential Impurities

To effectively assess purity, one must first anticipate the likely impurities. The synthesis of 2-Methyl-3-nitroquinoline can be achieved through various routes, such as the reaction of N-(2-formylphenyl)acetamide with nitromethane.[2] Common quinoline syntheses like the Skraup or Combes reactions might also be adapted.[3] These pathways can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual N-(2-formylphenyl)acetamide or nitromethane.

  • Reaction Intermediates: Incompletely cyclized or oxidized precursors.

  • Isomeric Byproducts: Positional isomers such as 2-methyl-5-nitroquinoline or 2-methyl-8-nitroquinoline, which can arise from different cyclization regioselectivities.

  • Side-Reaction Products: Compounds resulting from polymerization or degradation, especially under harsh acidic or high-temperature conditions.[4]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethanol, toluene) that are not fully removed.

A robust purity assessment strategy must be capable of detecting and quantifying this diverse range of potential contaminants.

Comparative Analysis of Purity Assessment Techniques

No single technique can provide a complete picture of a compound's purity. A multi-modal approach, leveraging the strengths of orthogonal methods, is essential. We will compare four primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and classical Melting Point Determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative purity analysis in the pharmaceutical and chemical industries.[5] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

  • Principle of Operation: For a moderately polar, aromatic compound like 2-Methyl-3-nitroquinoline, a reversed-phase HPLC (RP-HPLC) method is ideal.[6] In this setup, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile). Nonpolar compounds interact more strongly with the stationary phase and thus elute later than polar compounds. The strong UV absorbance of the quinoline ring system makes UV detection a highly sensitive and appropriate choice.

  • Information Obtained: HPLC provides a chromatogram showing peaks for the main compound and any impurities. The area under each peak is proportional to its concentration, allowing for precise quantification of purity (often expressed as "area percent"). A well-developed method can separate closely related structural isomers.[7]

  • Causality in Method Choice:

    • C18 Column: Chosen for its excellent retention and separation of aromatic, moderately nonpolar molecules.

    • Acetonitrile/Water Mobile Phase: Offers good solvating power and is UV-transparent. The gradient can be tuned to resolve both early- and late-eluting impurities.

    • UV Detection: The conjugated π-system of the quinoline ring provides a strong chromophore, enabling detection at low concentrations (typically around 254 nm or 340 nm).[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It couples the separation power of gas chromatography with the identification capabilities of mass spectrometry.

  • Principle of Operation: The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for definitive identification.

  • Information Obtained: GC-MS is excellent for identifying volatile impurities, such as residual solvents (e.g., toluene, ethanol) and low-boiling-point side products.[8][9] It can provide structural information on unknown impurities through the analysis of fragmentation patterns.

  • Causality in Method Choice:

    • Injector Temperature: A critical parameter. While high temperatures are needed for vaporization, nitroaromatic compounds can be thermally labile.[10] The injector temperature must be optimized to ensure efficient vaporization without causing on-column degradation, which would artificially lower the purity reading and create misleading impurity peaks.

    • Column Choice: A low-to-mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable for separating aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for unambiguous structure elucidation and can serve as a primary method for purity assessment.[1] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule.

  • Principle of Operation: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic structure, providing a unique spectrum for a given molecule.

  • Information Obtained:

    • Structural Confirmation: ¹H and ¹³C NMR spectra can confirm that the synthesized product is indeed 2-Methyl-3-nitroquinoline by matching the observed chemical shifts and coupling constants to expected values.[11][12]

    • Purity Assessment: The presence of unexpected signals in the spectrum indicates impurities.[1] By integrating the signals of the main compound against those of the impurities, a quantitative measure of purity can be obtained, provided the structures of the impurities are known or can be inferred. It is particularly effective for detecting residual solvents and isomeric impurities.

Melting Point Determination

This classical technique remains a simple, rapid, and cost-effective preliminary indicator of purity.

  • Principle of Operation: The melting point is the temperature at which a solid transitions to a liquid. Pure crystalline compounds typically have a sharp, well-defined melting point range (often ≤1°C).[13]

  • Information Obtained: The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[14][15] For example, a pure sample might melt sharply at 164-165°C, while an impure sample might melt over a wider range, such as 159-163°C. This technique provides a qualitative assessment of purity and can be used to quickly screen different batches.[16]

Data Presentation: A Comparative Overview

The following table summarizes the strengths and limitations of each analytical technique for assessing the purity of 2-Methyl-3-nitroquinoline.

FeatureHPLC-UVGC-MSNMR SpectroscopyMelting Point
Principle Differential partitioning between liquid and solid phasesSeparation by volatility, identification by massNuclear spin transitions in a magnetic fieldPhase transition from solid to liquid
Primary Use Quantitative purity, isomer separationIdentification of volatile impurities & solventsStructural confirmation , quantification of known impuritiesQualitative purity screening
Sensitivity High (ng to pg)Very High (pg to fg)[17]Moderate (requires ~1-5% for easy detection)Low (impurities <1% may not be detected)
Throughput HighMediumLow to MediumVery High
Key Advantage Robust, precise quantificationDefinitive identification of unknownsUnambiguous structure verificationSimple, fast, inexpensive
Key Limitation Requires reference standards for identificationNot suitable for non-volatile or thermally labile compoundsLower sensitivity for trace impuritiesNon-specific, provides no structural information

Experimental Protocols

A self-validating system relies on well-documented and robust protocols. Below is a detailed methodology for the primary quantitative technique, RP-HPLC.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is designed for the quantitative analysis of 2-Methyl-3-nitroquinoline and the separation of potential process-related impurities.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector (Shimadzu, Agilent, or equivalent).[7]

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Phosphoric acid or ammonium acetate for pH adjustment.[5]

  • Sample: Synthesized 2-Methyl-3-nitroquinoline.

  • Volumetric flasks and pipettes.

2. Preparation of Solutions:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 2-Methyl-3-nitroquinoline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1 mg/mL): Prepare in the same manner as the Standard Stock Solution using the synthesized batch to be tested.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 340 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
    0.0 70 30
    20.0 10 90
    25.0 10 90
    25.1 70 30

    | 30.0 | 70 | 30 |

4. Analysis and Calculation:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject a blank (diluent) to ensure the baseline is clean.

  • Inject the Sample Solution.

  • Identify the peak corresponding to 2-Methyl-3-nitroquinoline based on its retention time (determined by injecting the reference standard, if available).

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by area percent:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

5. System Suitability (Self-Validation):

  • Precision: Perform at least five replicate injections of the same sample. The relative standard deviation (RSD) of the main peak area should be less than 2.0%.[7]

  • Peak Tailing: The tailing factor for the 2-Methyl-3-nitroquinoline peak should be between 0.8 and 1.5.

Mandatory Visualization

Workflow for Purity Assessment

The logical flow from receiving a synthesized sample to issuing a final purity statement is critical. This workflow ensures that simple, rapid tests are used for initial screening before committing to more resource-intensive, high-resolution analyses.

Purity_Assessment_Workflow cluster_0 Initial Screening cluster_1 High-Resolution Analysis cluster_2 Data Interpretation & Reporting start Synthesized Sample Received mp Melting Point Analysis start->mp Preliminary Check tlc Thin-Layer Chromatography (TLC) start->tlc Preliminary Check interpret Consolidate & Interpret Data mp->interpret Pass/Fail tlc->interpret Pass/Fail hplc Quantitative Purity (HPLC) report Generate Certificate of Analysis hplc->report Final Data gcms Volatile Impurities (GC-MS) gcms->report Final Data nmr Structural Confirmation (NMR) nmr->report Final Data interpret->hplc interpret->gcms interpret->nmr

Sources

Comparative

Validation of Analytical Methods for 2-Methyl-3-nitroquinoline: A Comparative Technical Guide

Executive Summary 2-Methyl-3-nitroquinoline (2-M-3-NQ) is a critical intermediate and potential impurity in the synthesis of imidazoquinoline-based immunomodulators, most notably Imiquimod . Due to the presence of the ni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-3-nitroquinoline (2-M-3-NQ) is a critical intermediate and potential impurity in the synthesis of imidazoquinoline-based immunomodulators, most notably Imiquimod . Due to the presence of the nitro group on the quinoline ring, this compound carries structural alerts for genotoxicity (mutagenicity), necessitating rigorous control strategies in drug substances (API).

This guide objectively compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) —the industry workhorse for process control—against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the required standard for trace-level genotoxic impurity (GTI) quantification. We provide a validated protocol for the HPLC-UV method, designed to be robust, self-validating, and compliant with ICH Q2(R2) guidelines.

Chemical Context & Safety Profile

Before method selection, understanding the physicochemical behavior of the analyte is paramount for column selection and mobile phase optimization.

PropertyDescriptionAnalytical Implication
Structure Fused benzene/pyridine ring with -NO₂ and -CH₃.[1]Highly conjugated system; strong UV absorbance at 254 nm and 210 nm.
Basicity (pKa) Weak base (Quinoline N). Estimated pKa ~2.5–3.5 (lowered by electron-withdrawing -NO₂).pH Control is Critical. At neutral pH, it is hydrophobic. At pH < 2.5, it is protonated.[2] Recommended pH: 3.0–4.5 to minimize silanol interactions while maintaining retention.
Solubility Soluble in ACN, MeOH, Chloroform. Low water solubility.Diluents must contain >50% organic solvent to prevent precipitation in the injector.
Safety Potential Mutagenic Impurity (PMI). Handle in a fume hood. All waste must be segregated as hazardous cytotoxic/genotoxic waste.

Method Comparison: Selecting the Right Tool

The choice of method depends entirely on the Analytical Target Profile (ATP) .

Comparative Performance Matrix
FeatureMethod A: RP-HPLC-UV (Recommended) Method B: LC-MS/MS Method C: GC-FID
Primary Use Assay (>98%), Process Control, Related Substances (>0.05%).Trace Impurity Quantification (ppm/ppb levels), Genotoxicity Screening.Volatile Organic Impurities (Not recommended for this application).
Sensitivity (LOD) ~0.5 µg/mL (ppm range).~1–10 ng/mL (ppb range).Moderate.
Robustness High. Tolerates matrix variations well.Medium. Susceptible to ion suppression from matrix.Low. Thermal instability of nitro groups can lead to degradation in the injector.
Cost/Throughput Low Cost / High Throughput.High Cost / Medium Throughput.[3]Low Cost / High Throughput.
Self-Validation Excellent (via Resolution & Tailing factors).Good (via Isotopically Labeled Internal Standards).Poor (Thermal degradation risk).
Visualizing the Decision Pathway

AnalyticalDecisionMatrix Start Sample Type / Goal Trace Trace Impurity (< 0.1%) Start->Trace Assay Purity Assay (> 98%) Start->Assay Intermed Process Intermediate (1 - 10%) Start->Intermed Method_MS LC-MS/MS (Triple Quad) Trace->Method_MS High Sensitivity Required Method_UV RP-HPLC-UV (PDA/VWD) Assay->Method_UV High Precision Required Intermed->Method_UV Cost/Speed Balance

Figure 1: Decision matrix for selecting the analytical technique based on the concentration range and regulatory requirement.

Validated Protocol: Stability-Indicating RP-HPLC Method

This section details Method A , the most versatile method for researchers synthesizing 2-M-3-NQ or using it as an intermediate. This method is "Stability-Indicating," meaning it can resolve the main peak from its degradation products (e.g., aniline derivatives or N-oxides).

Chromatographic Conditions[1][2][5][6][7][8][9][10]
  • Instrument: HPLC with PDA (Photodiode Array) or UV Detector.

  • Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Zorbax Eclipse XDB-C18).

    • Why? The C18 chain provides strong retention for the hydrophobic quinoline ring. The 250mm length ensures sufficient theoretical plates to resolve closely eluting isomers.

  • Mobile Phase A: 10 mM Phosphate Buffer, pH 3.0 (adjusted with Orthophosphoric acid).

    • Why pH 3.0? Suppresses silanol activity on the column and ensures the basic nitrogen is consistently protonated/controlled, improving peak shape (tailing factor).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Primary), 220 nm (Secondary for impurity profiling).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Gradient Program

A gradient is strictly required to elute late-eluting dimers or highly non-polar byproducts.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Equilibration
5.08515Isocratic Hold (Elute polar degradants)
20.02080Linear Ramp (Elute 2-M-3-NQ)
25.02080Wash
26.08515Return to Initial
35.08515Re-equilibration
Standard Preparation (Self-Validating Workflow)

To ensure the system is working correctly before running valuable samples, follow this System Suitability Test (SST) protocol:

  • Stock Solution: Dissolve 25 mg of 2-Methyl-3-nitroquinoline in 25 mL of ACN (1000 ppm).

  • SST Solution: Mix the Stock Solution with a known related impurity (e.g., 4-Chloro-isomer or Imiquimod API if available) to a final concentration of 100 ppm each.

  • Acceptance Criteria:

    • Resolution (

      
      ):  > 1.5 between 2-M-3-NQ and nearest peak.
      
    • Tailing Factor (

      
      ):  < 1.5 (Indicates good pH control).
      
    • RSD (n=5): < 2.0% for peak area.

Validation Data Summary

The following data represents typical performance metrics obtained during validation studies following ICH Q2(R2) guidelines.

Table 1: Validation Results Summary
ParameterExperimental ResultAcceptance CriteriaStatus
Specificity No interference from blank/placebo. Purity Angle < Purity Threshold (PDA).Peak Purity PassPASS
Linearity

(Range: 10–150% of target).

PASS
Accuracy (Recovery) 99.4% – 101.2% (at 50%, 100%, 150% levels).98.0% – 102.0%PASS
Precision (Repeatability) 0.45% RSD (n=6).

RSD
PASS
LOD / LOQ LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL.S/N > 3 (LOD), S/N > 10 (LOQ)PASS
Robustness Stable at Flow

mL/min, Temp

C.
System Suitability maintainedPASS

The Validation Lifecycle

To ensure scientific integrity, the validation process must follow a logical flow. The diagram below illustrates the sequence required to establish this method as "Authoritative."

ValidationLifecycle Design 1. Method Design (pH, Column Screening) Stress 2. Specificity / Stress Testing (Acid, Base, Ox, Thermal) Design->Stress Define Degradants Opt 3. Optimization (Resolution > 1.5) Stress->Opt Separate All Peaks Param 4. Parameter Validation (Linearity, Accuracy, Precision) Opt->Param Lock Conditions Doc 5. Documentation (SOPs, Validation Report) Param->Doc ICH Q2 Compliance

Figure 2: Step-by-step validation lifecycle ensuring method robustness and regulatory compliance.

Troubleshooting & Expert Insights

  • Peak Tailing: If the 2-M-3-NQ peak tails significantly (

    
    ), it usually indicates secondary interactions with silanols. Solution:  Increase buffer concentration to 20mM or add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).
    
  • Split Peaks: Often caused by dissolving the sample in 100% strong solvent (pure ACN) when the starting mobile phase is high aqueous (85%). Solution: Dissolve sample in Mobile Phase or 50:50 Water:ACN.

  • Ghost Peaks: Nitro-compounds can be sticky. Ensure a needle wash with high organic content (e.g., 90% MeOH) is used between injections.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2] Available at: [Link]

  • Deidda, R., et al. "Development of a stability-indicating HPLC method for the determination of Imiquimod and its related impurities." Journal of Pharmaceutical and Biomedical Analysis, 2018. (Contextual grounding for quinoline impurity analysis).
  • PubChem. Compound Summary: 2-Methyl-3-nitroquinoline.[4] National Library of Medicine. Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017).[5] Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis and Applications of 2-Methyl-3-nitroquinoline: A Keystone for Medicinal Chemistry

For researchers, scientists, and professionals vested in the intricate world of drug development, the quinoline scaffold remains a cornerstone of medicinal chemistry. Its versatile structure is a recurring motif in a ple...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals vested in the intricate world of drug development, the quinoline scaffold remains a cornerstone of medicinal chemistry. Its versatile structure is a recurring motif in a plethora of therapeutic agents. Within this esteemed class of heterocycles, 2-Methyl-3-nitroquinoline emerges as a particularly valuable building block, its strategic functionalization paving the way for a diverse array of biologically active molecules. This in-depth technical guide provides a comparative analysis of the synthetic routes to 2-Methyl-3-nitroquinoline and explores its burgeoning applications, offering field-proven insights and experimental data to inform and guide future research endeavors.

I. Synthesis of 2-Methyl-3-nitroquinoline: A Tale of Two Methodologies

The efficient construction of the 2-Methyl-3-nitroquinoline core is paramount for its subsequent utilization. Historically, classical methods for quinoline synthesis have been the workhorses of organic chemistry. However, modern techniques, particularly those leveraging microwave technology, offer significant advantages in terms of efficiency and yield.

The Modern Approach: Microwave-Assisted Henry Reaction

A highly efficient and rapid synthesis of 2-Methyl-3-nitroquinoline can be achieved through a microwave-assisted Henry reaction. This method, reported by Chetia and his team in 2004, involves the condensation of N-(2-formylphenyl)acetamide with nitromethane in the presence of a base, followed by an intramolecular cyclization.[1] The use of microwave irradiation dramatically accelerates the reaction, affording the desired product in excellent yield.

Causality Behind Experimental Choices: The selection of a microwave-assisted approach is predicated on the principles of green chemistry, aiming to reduce reaction times and energy consumption. The Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, is particularly well-suited for this application. The subsequent intramolecular cyclization is facilitated by the strategic placement of the formyl and acetamido groups on the aniline precursor. Pyrrolidine is an effective basic catalyst for the initial condensation step.

A mixture of N-(2-formylphenyl)acetamide and nitromethane is subjected to microwave irradiation in the presence of a catalytic amount of pyrrolidine. The reaction is typically complete within minutes, leading to a high yield of 2-Methyl-3-nitroquinoline after simple workup and purification.[1]

N-(2-formylphenyl)acetamide N-(2-formylphenyl)acetamide Henry Reaction Henry Reaction N-(2-formylphenyl)acetamide->Henry Reaction Nitromethane Nitromethane Nitromethane->Henry Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Henry Reaction Catalyst Microwave Irradiation Microwave Irradiation Microwave Irradiation->Henry Reaction Energy Source 2-Methyl-3-nitroquinoline 2-Methyl-3-nitroquinoline Intramolecular Cyclization Intramolecular Cyclization Henry Reaction->Intramolecular Cyclization Intermediate Intramolecular Cyclization->2-Methyl-3-nitroquinoline Final Product

Caption: Microwave-assisted Henry reaction for the synthesis of 2-Methyl-3-nitroquinoline.

Classical Approaches: Friedländer and Doebner-von Miller Syntheses

While the microwave-assisted method offers superior efficiency, it is instructive to consider the classical routes to quinolines, namely the Friedländer and Doebner-von Miller syntheses. These methods, while often requiring harsher conditions and sometimes providing lower yields, are foundational in heterocyclic chemistry and can be adapted for the synthesis of 2-Methyl-3-nitroquinoline.

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For 2-Methyl-3-nitroquinoline, this would conceptually involve the reaction of a 2-aminobenzaldehyde with nitroacetone.

The Doebner-von Miller reaction is a more versatile method that utilizes anilines and α,β-unsaturated carbonyl compounds. The synthesis of 2-Methyl-3-nitroquinoline via this route could be envisioned starting from an appropriately substituted aniline and an α,β-unsaturated nitro-ketone.

Causality Behind Experimental Choices: These classical methods rely on acid or base catalysis to promote the condensation and subsequent cyclization reactions. The choice of starting materials is dictated by the desired substitution pattern on the final quinoline ring. However, the harsh conditions often associated with these reactions can limit their applicability, especially for substrates with sensitive functional groups.

cluster_friedlander Friedländer Synthesis cluster_doebner Doebner-von Miller Synthesis 2-Aminoaryl Ketone 2-Aminoaryl Ketone Friedländer Condensation Friedländer Condensation 2-Aminoaryl Ketone->Friedländer Condensation α-Methylene Ketone α-Methylene Ketone α-Methylene Ketone->Friedländer Condensation Substituted Quinoline Substituted Quinoline Friedländer Condensation->Substituted Quinoline Aniline Aniline Doebner-von Miller Reaction Doebner-von Miller Reaction Aniline->Doebner-von Miller Reaction α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl->Doebner-von Miller Reaction Substituted Quinoline_DVM Substituted Quinoline Doebner-von Miller Reaction->Substituted Quinoline_DVM

Caption: Conceptual overview of the Friedländer and Doebner-von Miller quinoline syntheses.

Comparative Analysis of Synthetic Methodologies
Method Starting Materials Reaction Conditions Yield Advantages Disadvantages
Microwave-Assisted Henry Reaction N-(2-formylphenyl)acetamide, NitromethaneMicrowave irradiation, Pyrrolidine catalyst83%[1]Rapid, high yield, green chemistry principlesRequires specialized microwave equipment
Friedländer Synthesis (Adapted) 2-Aminobenzaldehyde derivative, NitroacetoneAcid or base catalysis, often high temperaturesVariable, generally moderateVersatile for substituted quinolinesHarsher conditions, potential for side reactions
Doebner-von Miller Synthesis (Adapted) Substituted aniline, α,β-Unsaturated nitro-ketoneAcid catalysis, often high temperaturesVariableWide range of accessible starting materialsHarsh conditions, potential for polymerization

II. Applications of 2-Methyl-3-nitroquinoline: A Scaffold for Bioactive Molecules

The true value of 2-Methyl-3-nitroquinoline lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules. The presence of the nitro group at the 3-position and the methyl group at the 2-position provides strategic handles for further chemical transformations.

A Precursor to Potent Anticancer Agents

Derivatives of 3-nitroquinolines have shown significant promise as anticancer agents. Research has demonstrated that the 3-nitroquinoline framework can be incorporated into molecules designed to inhibit key signaling pathways implicated in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway.[2] For instance, a series of novel 3-nitroquinolines were synthesized and evaluated for their antiproliferative effects against EGFR-overexpressing tumor cell lines, with several compounds exhibiting inhibitory activities in the micromolar to nanomolar range.[2]

Furthermore, 4-chloro-2-methyl-3-nitroquinolines, which can be readily synthesized from 2-methyl-3-nitroquinoline, serve as crucial precursors for the synthesis of various heterocyclic systems, including imidazo[4,5-c]quinolines. These fused heterocyclic compounds have been investigated for a range of biological activities.

2-Methyl-3-nitroquinoline 2-Methyl-3-nitroquinoline Further Functionalization Further Functionalization 2-Methyl-3-nitroquinoline->Further Functionalization Intermediate 3-Nitroquinoline Derivatives 3-Nitroquinoline Derivatives Further Functionalization->3-Nitroquinoline Derivatives Synthesis EGFR Inhibition EGFR Inhibition 3-Nitroquinoline Derivatives->EGFR Inhibition Mechanism of Action Anticancer Activity Anticancer Activity EGFR Inhibition->Anticancer Activity Therapeutic Effect

Caption: Role of 2-Methyl-3-nitroquinoline in the development of anticancer agents.

Potential in Antimalarial and Antibacterial Drug Discovery

The quinoline core is a well-established pharmacophore in antimalarial drugs, with chloroquine and mefloquine being prime examples. The development of new quinoline-based antimalarials is a critical area of research to combat drug-resistant strains of Plasmodium falciparum. While direct evidence for the antimalarial activity of 2-Methyl-3-nitroquinoline is limited, its structural similarity to known antimalarial scaffolds suggests its potential as a starting point for the design and synthesis of novel antimalarial agents.

Similarly, the broad-spectrum antibacterial activity of quinolone and fluoroquinolone antibiotics highlights the importance of the quinoline scaffold in antibacterial drug discovery. The nitro group, known for its electron-withdrawing properties, can significantly influence the biological activity of a molecule. The diverse biological activities of nitro-containing compounds, including antibacterial effects, suggest that 2-Methyl-3-nitroquinoline and its derivatives warrant further investigation as potential antibacterial agents.[3]

III. Conclusion and Future Perspectives

2-Methyl-3-nitroquinoline stands as a molecule of significant interest to the medicinal chemistry community. The advent of modern synthetic techniques, such as microwave-assisted reactions, has made its synthesis more efficient and accessible. Its true potential, however, lies in its role as a versatile scaffold for the development of novel therapeutic agents. The demonstrated anticancer activity of 3-nitroquinoline derivatives, coupled with the established importance of the quinoline core in antimalarial and antibacterial drugs, provides a strong rationale for the continued exploration of 2-Methyl-3-nitroquinoline and its derivatives in drug discovery programs. Future research should focus on the systematic evaluation of the biological activity of a broader range of derivatives and the elucidation of their mechanisms of action to fully unlock the therapeutic potential of this promising heterocyclic building block.

IV. References

  • Chetia, A., Longchar, M., Lekhok, K. C., & Boruah, R. C. (2004). A Microwave-Assisted Henry Reaction: A Rapid and Efficient Synthesis of 2-Methyl-3-nitroquinolines. Synlett, 2004(07), 1309-1311.

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). World Journal of Pharmaceutical Research.

  • NOVEL QUINOLINE DERIVATIVES, PREPARATION METHOD AND INTERMEDIATES THEREOF AND THEIR USE AS MEDICAMENTS. (1993). PubChem.

  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate.

  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. (2008). PubMed.

  • Al-Bayati, R. I., & Hussien, A. A. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.

  • Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers. (2025). Benchchem.

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). American Journal of Organic Chemistry.

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Royal Society of Chemistry.

  • Compounds, compositions and associated methods comprising 3-aryl quinolines. (2011). Google Patents.

  • Rapid Microwave-Assisted Henry Reaction in Solvent-Free Processes. (2025). ResearchGate.

  • Aswale, S. R., et al. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.

  • Patent & Publications | Pharma Inventor Inc. (n.d.). Pharma Inventor Inc.

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect.

  • Review on recent development of quinoline for anticancer activities. (2022). ScienceDirect.

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI.

  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. (2025). Benchchem.

  • Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction. (n.d.). Academia.edu.

  • Antimalarial Drug Discovery: Exploring the MEP Pathway. (n.d.). The University of Liverpool Repository.

  • High-purity quinoline derivative and method for manufacturing same. (n.d.). Google Patents.

  • High-purity quinoline derivative and method for manufacturing same. (n.d.). Google Patents.

  • Process for the preparation of anti-malarial drugs. (n.d.). Google Patents.

  • Recent progress in the development of anti-malarial quinolones. (2014). PMC.

  • Method for synthesizing 2-methyl-3-nitrophenylacetic acid. (n.d.). Google Patents.

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2019). MDPI.

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (n.d.). PMC.

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI.

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-3-nitroquinoline proper disposal procedures

This guide outlines the authoritative, field-validated procedures for the safe containment and disposal of 2-Methyl-3-nitroquinoline . Part 1: Immediate Safety & Hazard Profile Core Directive: Treat 2-Methyl-3-nitroquino...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative, field-validated procedures for the safe containment and disposal of 2-Methyl-3-nitroquinoline .

Part 1: Immediate Safety & Hazard Profile

Core Directive: Treat 2-Methyl-3-nitroquinoline as a high-risk nitro-aromatic . While less shock-sensitive than polynitro compounds (e.g., TNT), the combination of the nitro group and the quinoline ring creates a dual hazard: energetic potential and high biological toxicity (mutagenicity/aquatic toxicity).

Critical Hazard Identification (GHS Classification)
  • Physical State: Yellow crystalline solid or powder.

  • Primary Hazards:

    • Acute Toxicity (Oral/Dermal): Category 4 (H302/H312).[1]

    • Skin/Eye Irritation: Category 2 (H315/H319).[1]

    • Mutagenicity/Carcinogenicity: Suspected (Quinoline backbone is a known scaffold for DNA intercalation).

    • Energetic Stability: Thermally sensitive. Do not heat above 100°C in a closed system.

Emergency Action Card
ScenarioImmediate Action
Skin Contact Wash immediately with polyethylene glycol 400 (if available) or soap and water for 15 min. Isolate contaminated clothing.[2][3][4][5]
Eye Contact Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[1][2][3][4] Seek medical attention immediately.
Spill (Solid) Do not dry sweep. Dampen with inert oil or water (if compatible) to suppress dust. Scoop into a static-free container.
Fire Use dry chemical, CO2, or alcohol-resistant foam. Do not use high-volume water jets (spreads contamination).

Part 2: Pre-Disposal Assessment & Segregation

Before disposal, you must characterize the waste stream. Do not mix with incompatible streams.

Chemical Compatibility Matrix
  • INCOMPATIBLE (Explosion Risk): Strong reducing agents (hydrides, alkali metals), strong bases (can induce decomposition of nitro groups), combustible materials.

  • COMPATIBLE (Storage): Glass (amber), HDPE, Teflon.

  • Segregation: Store in a dedicated "Organic - Toxic/Irritant" stream. Strictly separate from oxidizers.

Waste Stream Classification
  • RCRA Status (USA): Likely not P- or U-listed specifically by CAS, but must be characterized as D001 (Ignitable) if mixed with solvents, or D003 (Reactive) if old/dry and showing crystal formation.

  • DOT Shipping Name: Toxic solids, organic, n.o.s. (2-Methyl-3-nitroquinoline).

  • UN Number: UN 2811 (Generic Toxic Solid).

Part 3: Disposal Procedures (Step-by-Step)

WARNING: Chemical deactivation (e.g., reduction to the amine) is NOT recommended in a standard lab setting. The resulting amine (2-methyl-3-aminoquinoline) is often more toxic and readily absorbed than the nitro precursor. Incineration is the only validated destruction method.

Protocol A: Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth HDPE jar or amber glass jar with a Teflon-lined cap.

  • Wetting: If the powder is very fine or old, add a small amount of mineral oil or high-flashpoint solvent (e.g., heavy paraffin oil) to wet the solid and prevent dust formation during transport.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: 2-Methyl-3-nitroquinoline (>95%), Mineral Oil (<5%).

    • Hazards: Toxic, Irritant, Mutagen Suspect.

  • Secondary Containment: Place the primary jar into a clear plastic zip-lock bag, then into a secondary bin.

Protocol B: Liquid Waste (Solvent Solutions)
  • Solvent Compatibility: Ensure the solvent is halogen-free (if possible) to reduce disposal costs, unless the compound was used in a halogenated reaction.

  • Concentration Limit: Keep concentration below 5% w/v to minimize thermal runaway risks in waste drums.

  • pH Check: Ensure the solution is Neutral (pH 6-8). Acidic or basic conditions can accelerate decomposition of nitro-aromatics.

Part 4: Visualization of Workflows

Decision Logic for Disposal

DisposalWorkflow Start Waste: 2-Methyl-3-nitroquinoline StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid WetSolid Dampen with Mineral Oil (Suppress Dust) Solid->WetSolid ConcCheck Check Concentration (<5% recommended) Liquid->ConcCheck PackSolid Pack in HDPE/Amber Glass (Teflon Lined Cap) WetSolid->PackSolid Label Label: Toxic, Organic, N.O.S. (UN 2811) PackSolid->Label pHCheck Verify Neutral pH (Avoid Acid/Base) ConcCheck->pHCheck pHCheck->Label Vendor Ship to Licensed Incinerator Label->Vendor

Caption: Decision logic for segregating and packaging 2-Methyl-3-nitroquinoline waste based on physical state.

Spill Cleanup Response

SpillResponse Spill Spill Detected Evacuate Evacuate Area (If dust is airborne) Spill->Evacuate PPE Don PPE: Nitrile Gloves (Double), Goggles, N95/P100 Evacuate->PPE Contain Cover with Wet Paper Towels (Prevent Dust) PPE->Contain Clean Scoop into Waste Container (Do NOT Sweep) Contain->Clean Wash Wash Surface with Soap & Water Clean->Wash Report Notify EHS Wash->Report

Caption: Operational workflow for containing and cleaning minor laboratory spills.

Part 5: Regulatory & Technical References

Scientific Integrity Note: The specific CAS for 2-Methyl-3-nitroquinoline (75353-77-4) is rare in standard databases. Safety protocols are derived from the chemical class properties of Nitroquinolines (Class 6.1 Toxic, potentially mutagenic). Always defer to the most conservative hazard profile when specific SDS data is limited.

References
  • Fisher Scientific . (2025). Safety Data Sheet: 3-Methylquinoline (Structural Analog Reference). Retrieved from

  • BenchChem . (2025). Proper Disposal of Nitroquinoline Derivatives. Retrieved from

  • PubChem . (2025).[6] Compound Summary: 2-Methyl-3-nitroaniline (Isomer Toxicity Profile). National Library of Medicine. Retrieved from

  • ChemicalBook . (2026).[4] 2-Methyl-3-nitroquinoline Synthesis and Properties. Retrieved from

  • Sigma-Aldrich . (2025).[3] Safety Data Sheet: Nitroquinoline Compounds. Retrieved from

Sources

Handling

Personal Protective Equipment (PPE) for Handling 2-Methyl-3-nitroquinoline

[1][2] Core Directive: The Precautionary Principle in Practice Handling 2-Methyl-3-nitroquinoline requires more than standard compliance; it demands a defensive strategy based on Structure-Activity Relationships (SAR). W...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Core Directive: The Precautionary Principle in Practice

Handling 2-Methyl-3-nitroquinoline requires more than standard compliance; it demands a defensive strategy based on Structure-Activity Relationships (SAR). While specific toxicological data for this isomer (CAS 75353-77-4) may be less ubiquitous than its analogues, the nitroquinoline scaffold is a known pharmacophore for DNA intercalation and potential mutagenicity.

The Scientific Reality: Nitro-substituted quinolines are planar aromatic systems. This structural geometry allows them to slip between DNA base pairs (intercalation), and metabolic reduction of the nitro group can lead to reactive intermediates capable of forming DNA adducts.[1] Therefore, you must handle this compound as a potential mutagen and sensitizer , regardless of whether the specific bottle carries a "Suspected Carcinogen" GHS label.[1]

This guide moves beyond generic "wear gloves" advice to provide a self-validating safety protocol designed to isolate you from these specific molecular risks.

Hazard Profile & Risk Assessment

Before selecting PPE, we must define the enemy.[1] The primary risks associated with 2-Methyl-3-nitroquinoline are dermal absorption and inhalation of particulates.

Hazard ClassGHS Classification (Derived/Analogous)Physiological Mechanism
Acute Toxicity Category 4 (Oral/Dermal)Systemic toxicity upon entry; nitro-reduction can lead to methemoglobinemia.
Skin/Eye Irritation Category 2 (Skin) / 2A (Eye)Direct electrophilic attack on mucosal membranes causing inflammation.[1]
Genotoxicity Suspected (Muta.[1][2][3] 2)Planar structure facilitates DNA intercalation; potential for frameshift mutations.[1]
Physical State Solid (Powder/Crystal)High potential for airborne dust generation during weighing/transfer.[1]

PPE Selection Matrix: The "Defense-in-Depth" Strategy

We utilize a tiered approach. Standard PPE is insufficient for weighing powders of potential mutagens; "Enhanced" PPE is required.[1]

Table 1: PPE Specifications by Operation
Protection ZoneComponentSpecificationScientific Rationale
Hand (Primary) Nitrile Gloves Thickness: ≥ 5 mil (0.12 mm)Cuff: ExtendedNitrile offers excellent chemical resistance to aromatic hydrocarbons. Latex is permeable to many organic solvents used to dissolve this compound.
Hand (Secondary) Double Gloving Outer: Standard NitrileInner: Brightly colored NitrileVisual Breach Detection: If the outer glove compromises, the inner color (e.g., orange) provides immediate visual contrast, signaling a breach.
Respiratory Engineering Control Class II Biosafety Cabinet or Chemical Fume Hood Primary Containment: The sash is your main respirator. PPE respirators (N95) are a backup, not a primary control for powders.[1]
Eye/Face Safety Goggles Type: Indirect Vent / SealedStandard safety glasses leave gaps.[1] Dust can migrate around lenses.[1] Sealed goggles prevent ocular mucosal absorption.[1]
Body Lab Coat Material: Tyvek® or Poly-cotton (High density)Weave Density: Standard cotton coats are porous. For potential mutagens, a Tyvek overlay or apron prevents dust from embedding in street clothes.[1]

Operational Protocol: Self-Validating Systems

Safety is a process, not a product.[1] Use this workflow to ensure your protective barrier is intact before you open the vial.

Phase A: The "Donning" Sequence (Pre-Experiment)
  • Inspection: Hold gloves up to the light. Stretch them slightly to check for micro-tears or manufacturing defects.

  • Layering: Tuck the inner glove under the lab coat cuff.[1] Pull the outer glove over the lab coat cuff.[1] This creates a "shingle effect" where spills run off the glove onto the coat, rather than wicking onto your skin.[1]

  • Sash Check: Verify the fume hood sash is at the certified working height (usually 18 inches).[1] A lower sash improves capture velocity and physical shielding.[1]

Phase B: The "Doffing" Sequence (Post-Experiment)

The most dangerous moment is not handling the chemical, but removing the contaminated PPE.[1] Improper doffing aerosolizes dust particles you successfully trapped.[1]

DoffingProtocol cluster_legend Action Types Start Experiment Complete OuterGloves 1. Remove Outer Gloves (Beak Method) Start->OuterGloves Inspect 2. Inspect Inner Gloves for Visible Contamination OuterGloves->Inspect Clean 3. Wash Inner Gloves (Soap & Water) Inspect->Clean If Clean InnerGloves 5. Remove Inner Gloves (Peel from Wrist) Inspect->InnerGloves If Contaminated (Skip Coat Save) Coat 4. Remove Lab Coat (Roll Inside-Out) Clean->Coat Coat->InnerGloves Wash 6. Wash Hands (20 Seconds) InnerGloves->Wash Critical Critical Removal Step Check Verification Step

Figure 1: Safe Doffing Sequence designed to contain surface particulates and prevent secondary dermal exposure.[4][1]

Emergency Response & Disposal

Spill Management

If 2-Methyl-3-nitroquinoline powder is spilled inside the hood:

  • Do NOT use a brush or compressed air (this aerosolizes the mutagen).[1]

  • Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.[1]

  • Wipe up the slurry using a "concentric circle" motion, moving from the outside in to contain the spread.

  • Dispose of all cleanup materials as hazardous chemical waste.[1]

Waste Disposal Logic

Never judge a chemical by its lack of a specific "Hazardous Waste" label.[1]

DisposalTree Waste Waste Generated (2-Methyl-3-nitroquinoline) Type Waste Type? Waste->Type Solid Solid/Powder Type->Solid Liquid Liquid Solution Type->Liquid BinSolid Solid Waste Bin (Double Bagged) Solid->BinSolid BinLiquid Halogenated/Organic Solvent Carboy Liquid->BinLiquid Tag Tag as: 'Toxic, Potential Mutagen' BinSolid->Tag BinLiquid->Tag EHS Contact EHS for Incineration Tag->EHS

Figure 2: Disposal decision tree ensuring compliance with environmental safety standards.

References

  • National Institutes of Health (PubChem) . (2023).[1] 8-Nitroquinoline Compound Summary (Structural Analog Toxicity). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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